BMS-243117
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
225521-80-2 |
|---|---|
Molekularformel |
C20H21ClN4O2S |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
2-(tert-butylcarbamoylamino)-N-(2-chloro-6-methylphenyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C20H21ClN4O2S/c1-11-6-5-7-13(21)16(11)23-17(26)12-8-9-14-15(10-12)28-19(22-14)24-18(27)25-20(2,3)4/h5-10H,1-4H3,(H,23,26)(H2,22,24,25,27) |
InChI-Schlüssel |
FIVXJBFMVDAATB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
225521-80-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-243117; BMS 243117; BMS243117; UNII-MBE6KWV0QI; CHEMBL67237; MBE6KWV0QI; SCHEMBL6058200. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
BMS-2431117 Lck Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-243117 is a potent and selective benzothiazole-based inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. By competitively binding to the ATP-binding site of Lck, this compound effectively abrogates downstream signaling pathways, leading to the inhibition of T-cell activation and proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of its role in the Lck signaling pathway.
Introduction to Lck and its Role in T-Cell Signaling
Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-lymphocytes and natural killer (NK) cells. Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon engagement of the TCR with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another key signaling molecule, Zeta-chain-associated protein kinase 70 (ZAP-70), which is subsequently phosphorylated and activated by Lck. The activation of ZAP-70 triggers a cascade of downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1) and the Ras-MAPK pathway, ultimately leading to T-cell activation, cytokine production, and proliferation. Given its central role in T-cell immunity, Lck is a prime therapeutic target for modulating immune responses in the context of autoimmune diseases, organ transplant rejection, and certain types of cancer.
This compound: Mechanism of Action
This compound is a synthetic, small-molecule inhibitor that demonstrates high affinity for the ATP-binding pocket of Lck.[1][2][3] Its mechanism of action is competitive inhibition, where it vies with the endogenous ATP for binding to the catalytic site of the kinase. By occupying this site, this compound prevents the transfer of a phosphate group from ATP to Lck's substrate proteins, thereby inhibiting its kinase activity. This blockade of Lck-mediated phosphorylation events effectively halts the entire downstream TCR signaling cascade.
Biochemical Activity
In biochemical assays, this compound has been shown to be a potent inhibitor of Lck with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[2][3]
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of human peripheral blood T-cells (PBLs) stimulated with anti-CD3 and anti-CD28 antibodies.[2][3] This demonstrates that the compound can penetrate the cell membrane and engage its intracellular target to produce a functional downstream effect.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against Lck and other Src family kinases, as well as its effect on T-cell proliferation.
Table 1: Inhibitory Activity of this compound against Src Family Kinases
| Kinase | IC50 (nM) |
| Lck | 4 |
| Fyn | 32 |
| Blk | 84 |
| Src | 158 |
| Fgr | 60 |
| Lyn | 330 |
| Hck | 960 |
Data sourced from MedChemExpress product datasheet citing Das et al., 2003.[2][3]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | IC50 (µM) |
| Proliferation | Human PBLs | anti-CD3/anti-CD28 | 1.1 |
Data sourced from MedChemExpress product datasheet citing Das et al., 2003.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on the original characterization of the compound.
p56lck Enzyme Inhibition Assay
This assay determines the in vitro potency of this compound against purified Lck enzyme.
Materials:
-
Recombinant human p56lck enzyme
-
Biotinylated peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).
-
Add 20 µL of a solution containing the Lck enzyme and the biotinylated peptide substrate in assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of a solution containing ATP in assay buffer. The final ATP concentration should be at or near the Km for Lck.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Peripheral Blood T-Cell (PBL) Proliferation Assay
This assay measures the ability of this compound to inhibit T-cell proliferation in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors by Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTS/XTT based).
-
96-well flat-bottom culture plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Isolate PBMCs and resuspend them in complete RPMI 1640 medium.
-
Add 1 x 10⁵ PBMCs in 100 µL of medium to each well of the anti-CD3 coated plate.
-
Prepare a serial dilution of this compound in complete medium.
-
Add 50 µL of the diluted this compound or vehicle control to the wells.
-
Add 50 µL of soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to provide co-stimulation. The final volume in each well is 200 µL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
For [³H]-Thymidine incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods: Follow the manufacturer's protocol for the specific proliferation assay kit used.
-
Calculate the percent inhibition of proliferation for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the Lck signaling pathway, the mechanism of action of this compound, and the experimental workflow for its characterization.
Figure 1. Simplified Lck signaling pathway in T-cell activation.
Figure 2. Mechanism of action of this compound at the Lck ATP binding site.
Figure 3. Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent and selective inhibitor of Lck that effectively blocks T-cell activation and proliferation by competing with ATP for binding to the kinase's active site. Its well-characterized mechanism of action and cellular efficacy make it a valuable research tool for studying the role of Lck in T-cell signaling and a potential starting point for the development of novel immunomodulatory therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound.
References
The Discovery and Synthesis of BMS-243117: A Potent and Selective p56Lck Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-243117 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (p56Lck), a key enzyme in the T-cell receptor signaling cascade. Developed by Bristol Myers Squibb, this benzothiazole-based small molecule has demonstrated significant potential in modulating immune responses, making it a valuable tool for research in immunology and a potential therapeutic agent for autoimmune diseases and transplant rejection.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action, experimental protocols, and key quantitative data.
Discovery and Rationale
The discovery of this compound stemmed from a focused effort to identify selective inhibitors of Src family kinases, particularly p56Lck, which plays a crucial role in T-cell activation and proliferation.[1] Dysregulation of Lck activity is implicated in various autoimmune and inflammatory disorders. By targeting Lck, this compound offers a mechanism to suppress aberrant T-cell responses. The development of this compound was part of a broader investigation into 2-amino-benzothiazole-6-anilide derivatives, with structure-activity relationship (SAR) studies guiding the optimization of potency and selectivity.[1]
Quantitative Biological Data
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its high potency and selectivity for p56Lck. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| p56Lck | 4 |
| Fyn | 32 |
| Blk | 84 |
| Src | 158 |
| Hck | 960 |
Data sourced from MedchemExpress.[3]
Table 2: Cellular Activity of this compound
| Assay | IC50 (µM) |
| Anti-CD3/anti-CD28 induced T-cell proliferation | 1.1 |
Data sourced from MedchemExpress.[3][4]
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the p56Lck kinase domain.[3] This binding event prevents the phosphorylation of downstream substrates, thereby interrupting the T-cell receptor (TCR) signaling cascade that is essential for T-cell activation and proliferation.
Synthesis of this compound
The synthesis of this compound is based on the construction of a substituted 2-aminobenzothiazole scaffold. While the specific, detailed protocol from the original Bristol Myers Squibb publication is proprietary, a representative synthesis can be outlined based on established chemical methodologies for this class of compounds.
Experimental Protocol: Representative Synthesis of a 2-Aminobenzothiazole Intermediate
This protocol describes a general method for the synthesis of a 2-aminobenzothiazole derivative, a key intermediate in the synthesis of this compound.
Materials:
-
Substituted aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Concentrated ammonia solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
A solution of the appropriately substituted aniline in glacial acetic acid is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath to below 10 °C.
-
Potassium thiocyanate is added to the solution and stirred until fully dissolved.
-
A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.
-
The resulting precipitate is collected by filtration, washed sequentially with cold acetic acid and then with water.
-
The crude product is suspended in hot water, and the solution is neutralized to a pH of 6 with a concentrated ammonia solution to yield the 2-aminobenzothiazole intermediate.
Biological Evaluation: Experimental Protocols
p56Lck Kinase Inhibition Assay
The inhibitory activity of this compound against p56Lck can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human p56Lck enzyme
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of a white assay plate, add the p56Lck enzyme and the peptide substrate.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (or equivalent).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
T-Cell Proliferation Assay
The cellular activity of this compound is typically assessed by its ability to inhibit the proliferation of primary human T-cells stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
This compound
-
Cell proliferation reagent (e.g., [³H]-thymidine, CFSE, or MTS reagent)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Appropriate detection instrument (scintillation counter, flow cytometer, or plate reader)
Procedure:
-
Isolate human PBMCs from healthy donor blood.
-
Coat the wells of a 96-well plate with anti-CD3 antibody by incubating a solution of the antibody in PBS at 37°C for 2 hours, followed by washing.
-
Seed the PBMCs or isolated T-cells into the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody to the wells.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate the plate in a CO₂ incubator at 37°C for 72 hours.
-
Assess cell proliferation using a suitable method:
-
[³H]-thymidine incorporation: Add [³H]-thymidine to the wells for the final 18 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
CFSE staining: Stain the cells with CFSE prior to stimulation. After incubation, measure the dilution of CFSE fluorescence by flow cytometry.
-
MTS assay: Add MTS reagent to the wells for the final 2-4 hours of incubation and measure the absorbance at 490 nm.
-
-
Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p56Lck. Its discovery has provided a valuable chemical probe for studying T-cell signaling and a promising lead compound for the development of novel immunomodulatory therapies. The experimental protocols detailed in this guide offer a framework for the synthesis and biological evaluation of this compound and related compounds, facilitating further research in this important area of drug discovery.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 384- and 1536-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of BMS-243117 on Lymphocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of BMS-243117 on lymphocyte proliferation. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's mechanism of action, quantitative data on its activity, and the experimental protocols used for its evaluation.
Introduction to this compound
This compound is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), also known as p56^Lck^. Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in the initiation of T-cell activation and subsequent proliferation. By targeting Lck, this compound effectively modulates the immune response, making it a compound of significant interest for the study of autoimmune diseases and other immune-mediated disorders.
Mechanism of Action: Inhibition of the Lck Signaling Pathway
This compound exerts its inhibitory effects by binding to the ATP-binding site of Lck. This action prevents the phosphorylation of downstream targets, thereby blocking the signal transduction cascade that leads to T-cell activation and proliferation.
The Lck-Mediated T-Cell Activation Pathway
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This event brings the TCR in proximity to the CD4 or CD8 co-receptors, which are non-covalently associated with Lck. This clustering activates Lck, which then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 complex associated with the TCR.
Phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Once recruited, ZAP-70 is also phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).
The phosphorylation of these adaptor proteins initiates multiple downstream signaling cascades, including:
-
Phospholipase C-gamma 1 (PLCγ1) activation: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and activation of protein kinase C (PKC).
-
Ras-MAPK pathway activation: This pathway is crucial for gene transcription and cell cycle progression.
-
Actin cytoskeleton rearrangement: This is necessary for the formation of the immunological synapse and sustained T-cell signaling.
Ultimately, these signaling events converge on the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein 1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drive the expression of genes essential for lymphocyte proliferation, differentiation, and cytokine production.
Caption: Lck Signaling Pathway and the Point of Inhibition by this compound.
Quantitative Data on the Activity of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below.
In Vitro Kinase Inhibitory Activity
This compound is a highly potent inhibitor of Lck, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Kinase | IC50 (nM) |
| p56^Lck^ | 4 |
Data sourced from MedchemExpress.[1]
Inhibition of T-Cell Proliferation
The functional consequence of Lck inhibition by this compound is a dose-dependent reduction in T-cell proliferation. This has been demonstrated in assays using human peripheral blood lymphocytes (PBLs) stimulated with anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals of T-cell activation.
| Assay | Cell Type | Stimulus | IC50 (µM) |
| Lymphocyte Proliferation | Human PBLs | anti-CD3/anti-CD28 | 1.1 |
Data sourced from MedchemExpress.[1]
Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter. This compound has been profiled against other members of the Src family of kinases to assess its specificity for Lck.
| Kinase | IC50 (nM) | Selectivity vs. Lck (fold) |
| p56^Lck^ | 4 | 1 |
| Fyn | 128 | 32 |
| Lyn | 1320 | 330 |
| Src | 632 | 158 |
| Yes | Not Reported | - |
| Hck | 3840 | 960 |
| Fgr | 240 | 60 |
| Blk | 336 | 84 |
Data for Fyn, Lyn, Src, Hck, Fgr, and Blk sourced from a 2022 review on Lck inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on lymphocyte proliferation.
In Vitro Lck Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of p56^Lck^.
Materials:
-
Recombinant human p56^Lck^ enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue in a favorable context for Lck phosphorylation)
-
ATP (Adenosine triphosphate)
-
This compound (at various concentrations)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
Add the Lck enzyme, peptide substrate, and this compound (or vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The amount of ATP consumed is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Human Peripheral Blood Lymphocyte (PBL) Proliferation Assay
Objective: To assess the functional effect of this compound on the proliferation of primary human T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Anti-CD3 antibody (e.g., clone OKT3)
-
Anti-CD28 antibody
-
This compound (at various concentrations)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
-
96-well flat-bottom culture plates.
Procedure:
-
Isolate PBMCs from whole blood.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) by incubating for 2-4 hours at 37°C. Wash the wells with PBS to remove unbound antibody.
-
Add the PBMCs to the coated wells at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
Add serial dilutions of this compound (or vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
For the final 18 hours of incubation, add [³H]-Thymidine (1 µCi/well) to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Caption: Experimental Workflow for the Lymphocyte Proliferation Assay.
Summary and Conclusion
This compound is a potent and selective inhibitor of p56^Lck^ that effectively abrogates T-cell proliferation in vitro. Its mechanism of action is well-defined, targeting a key upstream kinase in the TCR signaling pathway. The quantitative data demonstrate its high potency at the enzymatic level and its functional efficacy in a cellular context. The selectivity profile indicates a favorable window against other Src family kinases. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of this and similar compounds. For researchers in immunology and drug development, this compound serves as a valuable tool for dissecting T-cell signaling and as a lead compound for the development of novel immunomodulatory therapies.
References
BMS-243117: A Technical Guide to its Potential in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autoimmune diseases, characterized by the immune system erroneously attacking the body's own tissues, represent a significant and growing area of unmet medical need. T-lymphocytes play a central role in the pathogenesis of many of these conditions. Consequently, key signaling molecules that govern T-cell activation are prime targets for therapeutic intervention. This technical guide focuses on BMS-243117, a potent and selective small molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (p56Lck or Lck). Lck is a critical enzyme that initiates the signaling cascade downstream of the T-cell receptor (TCR), making it an attractive target for immunomodulation. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and the broader potential for Lck inhibitors in autoimmune disease research. Detailed experimental protocols and visual representations of key pathways are included to facilitate further investigation by researchers in the field.
Introduction to this compound and its Target: p56Lck
This compound is a novel benzothiazole-based compound identified as a potent and selective inhibitor of p56Lck.[1][2] Lck is a non-receptor Src family tyrosine kinase predominantly expressed in T-cells and natural killer (NK) cells.[3][4] It plays an indispensable role in the initial steps of T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is brought into proximity of the TCR-CD3 complex, where it phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 cytoplasmic domains. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, leading to the propagation of downstream signaling pathways that culminate in T-cell proliferation, cytokine production, and differentiation.[4]
Given this central role, inhibition of Lck presents a targeted strategy to dampen T-cell-mediated immune responses, which are pathogenic drivers in numerous autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.[5] An Lck-selective inhibitor is hypothesized to offer a more favorable safety profile compared to broader immunosuppressive agents.[5]
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and provide context with data for other representative Lck inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Process | IC50 Value | Reference |
| Biochemical Kinase Assay | p56Lck | 4 nM | [1][6] |
| Cellular Proliferation Assay | Anti-CD3/anti-CD28 induced human peripheral blood T-cell proliferation | 1.1 µM | [1][6] |
Table 2: Kinase Selectivity Profile of this compound against Src Family Kinases
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. Lck) | Reference |
| Lck | 4 | 1 | [6] |
| Fyn | 32 | 8 | [6] |
| Blk | 84 | 21 | [6] |
| Src | 158 | 39.5 | [6] |
| Hck | 960 | 240 | [6] |
Note: Comprehensive kinome-wide selectivity data for this compound is not publicly available. The data above indicates good selectivity within the closely related Src kinase family.
Table 3: Effects of Other Lck Inhibitors on Cytokine Production and in Preclinical Autoimmune Models
| Lck Inhibitor | Model System | Key Findings | Reference |
| A-770041 | Imiquimod-induced psoriasis mouse model | Attenuated Th1/Th17 immune responses (reduced TNF-α, IFN-γ, IL-17A) and upregulated Treg cells. | [7] |
| A-770041 | Cockroach extract-induced allergic asthma mouse model | Reduced Th2 cytokines (IL-4, IL-5, IL-13) and eosinophilic infiltration. | [8] |
| Tyrphostin AG490 | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Prevented leukocyte accumulation in the brain and development of EAE. | [9] |
| Generic Lck Inhibitor | In vitro human T-cells | Inhibited TCR-induced IL-2 secretion (IC50 = 0.46 µM). | [10] |
Note: This table provides evidence for the potential effects of Lck inhibition in autoimmune and inflammatory models. Specific in vivo and detailed cytokine profiling data for this compound are not currently available in public literature.
Signaling Pathways and Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Lck kinase domain.[1][6] This prevents the transfer of phosphate from ATP to Lck's substrates, thereby blocking the initiation of the T-cell activation cascade.
Caption: T-Cell Receptor (TCR) signaling pathway and the inhibitory action of this compound on Lck.
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of kinase inhibitors. Below are representative methodologies for assessing the activity of compounds like this compound.
Protocol 1: In Vitro Lck Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol describes a standard method to determine the biochemical potency (IC50) of an inhibitor against purified Lck.
-
Reagents and Materials:
-
Purified, active recombinant p56Lck enzyme.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
[γ-³³P]ATP.
-
This compound stock solution in 100% DMSO.
-
96-well assay plates.
-
P81 phosphocellulose filter plates.
-
Phosphoric acid wash buffer (0.75%).
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
To each well of a 96-well plate, add 10 µL of the diluted inhibitor or vehicle control (DMSO in buffer).
-
Add 20 µL of a 2x kinase/substrate mixture (containing Lck and peptide substrate in kinase buffer). Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of a 2x ATP solution (containing a mix of cold ATP and [γ-³³P]ATP). The final ATP concentration should be at or near the Km for Lck.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: T-Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of primary human T-cells stimulated through the TCR.
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated via Ficoll-Paque density gradient centrifugation.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).
-
Anti-CD3 antibody (e.g., OKT3) and anti-CD28 antibody for stimulation.
-
This compound stock solution in 100% DMSO.
-
Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE).
-
96-well flat-bottom cell culture plates.
-
Cell harvester and scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE).
-
-
Procedure:
-
Plate PBMCs or purified T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.
-
Stimulate the cells by adding soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
For [³H]-thymidine incorporation:
-
Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18-24 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For CFSE dilution:
-
Label cells with CFSE prior to plating.
-
After 72 hours, harvest cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental and Logical Workflows
The evaluation of a kinase inhibitor like this compound for autoimmune disease research follows a logical progression from biochemical characterization to preclinical validation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of Lck: the search for specificity within a kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of Tyrosine Kinase, LCK Leads to Reduction in Airway Inflammation through Regulation of Pulmonary Th2/Treg Balance and Oxidative Stress in Cockroach Extract-Induced Mouse Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of experimental autoimmune encephalomyelitis by a tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to BMS-243117: A Potent Lck Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-243117 is a potent and selective, small-molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. As a member of the Src family of non-receptor tyrosine kinases, Lck plays a pivotal role in T-cell activation, proliferation, and differentiation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and development efforts in immunology and oncology.
Chemical Structure and Properties
This compound is a benzothiazole-based compound. Its chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
(A definitive 2D structure diagram would be placed here in a final document. Based on available information, it is a substituted benzothiazole.)
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁ClN₄O₂S | [1][2] |
| Molecular Weight | 416.92 g/mol | [1][2] |
| CAS Number | 225521-80-2 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of p56-Lck, with an IC₅₀ of 4 nM.[3][4] It exerts its inhibitory effect by binding to the ATP-binding site of the Lck kinase domain, thereby preventing the phosphorylation of its downstream targets.[3]
Mechanism of Action:
The activation of T-cells via the T-cell receptor (TCR) is a cornerstone of the adaptive immune response. This process is initiated by the binding of an antigen-presenting cell (APC) to the TCR. This binding event triggers a signaling cascade in which Lck plays a crucial early role. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLC-γ1/calcium, Ras/MAPK, and PKC/NF-κB pathways. These pathways culminate in the transcriptional activation of genes that drive T-cell proliferation, differentiation, and cytokine production.
By inhibiting Lck, this compound effectively blocks the entire downstream signaling cascade initiated by TCR engagement. This leads to a suppression of T-cell activation and proliferation. In a key functional assay, this compound was shown to inhibit anti-CD3/anti-CD28 induced proliferation of human peripheral blood T-cells with an IC₅₀ of 1.1 µM.[3][4]
Biological Activity Data for this compound
| Parameter | Value | Cell/Enzyme | Assay Type | Reference |
| IC₅₀ | 4 nM | p56-Lck | Kinase Assay | [3][4] |
| IC₅₀ | 1.1 µM | Human Peripheral Blood T-cells | T-cell Proliferation Assay | [3][4] |
Signaling Pathway
The following diagram illustrates the central role of Lck in the T-cell receptor signaling pathway and the point of inhibition by this compound.
Caption: Lck Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard immunological and biochemical techniques and may require optimization for specific laboratory conditions.
Lck Kinase Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against Lck kinase.
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound stock solution (in DMSO)
-
³²P-γ-ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the Lck enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP (or unlabeled ATP for the ADP-Glo™ assay).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for the radioactive assay or the ADP-Glo™ reagent).
-
For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro Lck kinase assay.
T-Cell Proliferation Assay (Cell-Based)
This protocol describes a method to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
CFSE dye
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of the fluorescence intensity.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-CD3 antibody (or use anti-CD3/CD28 coated beads).
-
Add the CFSE-labeled PBMCs to the wells.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Add soluble anti-CD28 antibody to the wells (if not using coated beads).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
After incubation, harvest the cells and analyze them by flow cytometry.
-
Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is indicated by the appearance of peaks with successively lower fluorescence intensity, each peak representing a cell division.
-
Quantify the percentage of proliferated cells in the presence of different concentrations of this compound and calculate the IC₅₀ value.
Caption: Workflow for a T-cell proliferation assay using CFSE.
Conclusion
This compound is a valuable research tool for studying the role of Lck in T-cell biology. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of TCR signaling. The information and protocols provided in this technical guide are intended to facilitate further investigation into the therapeutic potential of Lck inhibition in various disease contexts, including autoimmune disorders and certain types of cancer.
References
- 1. Molecular design, synthesis, and structure-Activity relationships leading to the potent and selective p56(lck) inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]
- 3. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BMS-243117 Activity Against Src Family Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-243117 is a potent and selective benzothiazole-based inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. As a member of the Src family of non-receptor tyrosine kinases, Lck plays a pivotal role in initiating the signaling events that lead to T-cell activation, proliferation, and cytokine release. Consequently, inhibitors of Lck, such as this compound, are valuable tools for immunological research and hold therapeutic potential for the treatment of T-cell mediated autoimmune diseases and organ transplant rejection. This technical guide provides a comprehensive overview of the activity of this compound against Src family kinases, detailing its inhibitory profile, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated against a panel of Src family kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. This quantitative data highlights the selectivity of this compound, particularly its high potency for Lck.
| Kinase Target | IC50 (nM) |
| Lck | 4 |
| Fgr | 60 |
| Fyn | 128 |
| Lyn | 330 |
| Blk | 336 |
| Src | 632 |
| Hck | 3840 |
Data sourced from publicly available information.
In a cellular context, this compound has been shown to inhibit the proliferation of human peripheral blood T-cells stimulated with anti-CD3/anti-CD28 antibodies with an IC50 of 1.1 µM.[1]
Experimental Protocols
The following sections describe the general methodologies employed in the biochemical and cellular assays to characterize the activity of this compound.
Biochemical Assay: Lck Kinase Inhibition
The in vitro inhibitory activity of this compound against Lck and other Src family kinases is typically determined using an ATP-competitive kinase assay. This assay measures the ability of the compound to compete with ATP for binding to the kinase's active site, thereby inhibiting the phosphorylation of a substrate.
Principle: The assay quantifies the amount of a specific peptide substrate that is phosphorylated by the kinase in the presence of varying concentrations of the inhibitor. The detection of the phosphorylated substrate can be achieved through various methods, including radiometric assays (measuring the incorporation of 32P or 33P from radiolabeled ATP) or luminescence/fluorescence-based assays that use antibodies specific to the phosphorylated substrate.
General Protocol (Luminescence-Based):
-
Reagents and Materials:
-
Purified recombinant Lck enzyme.
-
Kinase buffer (e.g., containing HEPES, MgCl₂, EGTA, and Brij-35).
-
Specific peptide substrate for Lck (e.g., a poly-GT peptide).
-
ATP solution at a concentration near the Km for Lck.
-
This compound serially diluted in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity).
-
Microplates (e.g., 384-well white plates).
-
-
Procedure: a. Add a small volume (e.g., 5 µL) of the serially diluted this compound or DMSO vehicle control to the wells of the microplate. b. Add the Lck enzyme and the peptide substrate to the wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Terminate the reaction and measure the kinase activity using the chosen detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. g. The luminescent signal is measured using a plate reader.
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay: T-Cell Proliferation Inhibition
The effect of this compound on T-cell function is assessed by measuring its ability to inhibit the proliferation of primary human T-cells stimulated through the TCR. A common method for this is the [³H]-thymidine incorporation assay.
Principle: Activated T-cells, upon entering the S-phase of the cell cycle, will incorporate the radiolabeled nucleoside, [³H]-thymidine, into their newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.
General Protocol:
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).
-
Stimulating agents: anti-CD3 and anti-CD28 antibodies.
-
This compound serially diluted in DMSO.
-
[³H]-thymidine.
-
96-well flat-bottom tissue culture plates.
-
Cell harvester and scintillation counter.
-
-
Procedure: a. Plate the PBMCs in the 96-well plates at a predetermined cell density (e.g., 1 x 10⁵ cells/well). b. Add the serially diluted this compound or DMSO vehicle control to the wells. c. Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to the appropriate wells. Include unstimulated control wells. d. Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for a period of 72 hours. e. Pulse the cultures by adding [³H]-thymidine (e.g., 1 µCi/well) to each well for the final 16-18 hours of incubation. f. Harvest the cells onto filter mats using a cell harvester. g. Dry the filter mats and place them in scintillation vials with scintillation fluid. h. Measure the incorporated radioactivity as counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
The percentage of inhibition of proliferation is calculated for each inhibitor concentration relative to the stimulated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the activity of this compound.
Caption: T-Cell Receptor (TCR) Signaling Pathway and the inhibitory action of this compound on Lck.
Caption: General workflow for an in vitro biochemical kinase inhibition assay.
Caption: Workflow for a T-cell proliferation assay using [³H]-thymidine incorporation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Lck, with demonstrated activity against other Src family kinases to varying degrees. Its ability to effectively block T-cell proliferation in a cellular context underscores its potential as a valuable research tool and a lead compound for the development of novel immunomodulatory therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar kinase inhibitors. Further investigation into the detailed downstream signaling consequences of Lck inhibition by this compound will continue to elucidate its precise mechanism of action and inform its potential therapeutic applications.
References
An In-depth Technical Guide to the Downstream Targets of BMS-243117 in T-cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-243117 is a potent and selective benzothiazole-based inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. By targeting Lck, this compound effectively modulates T-cell activation, proliferation, and cytokine production, making it a valuable tool for immunological research and a potential therapeutic agent for T-cell-mediated autoimmune diseases. This technical guide provides a comprehensive overview of the downstream targets of this compound in T-cells, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action
This compound exerts its inhibitory effects by binding to the ATP-binding site of Lck, a member of the Src family of non-receptor tyrosine kinases.[1][2] Lck is one of the earliest signaling proteins activated following TCR engagement. Its primary role is to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another crucial kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).
Upon recruitment to the phosphorylated ITAMs, ZAP-70 is itself phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). Phosphorylated LAT serves as a scaffold, recruiting a multitude of other signaling molecules to form a large signaling complex that ultimately leads to T-cell activation, proliferation, and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
By inhibiting Lck, this compound disrupts this entire signaling cascade at its inception, thereby preventing the downstream activation of ZAP-70, LAT, and subsequent signaling events.
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary target, Lck, as well as its broader effects on T-cell function. Furthermore, its selectivity for Lck over other related kinases has been characterized.
| Target | Parameter | Value | Reference |
| p56Lck | IC50 | 4 nM | [1][2] |
| T-cell Proliferation (anti-CD3/anti-CD28 induced) | IC50 | 1.1 µM | [1][2] |
Table 2: Selectivity Profile of this compound Against Other Src Family Kinases
| Kinase | IC50 |
| Src | 632 nM |
| Fyn | 128 nM |
| Hck | 3.84 µM |
| Blk | 336 nM |
| Lyn | 1.32 µM |
| Fgr | 240 nM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches used to study its effects, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: T-Cell Receptor Signaling Pathway and Inhibition by this compound.
Figure 2: General Experimental Workflow to Study this compound Effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Lck inhibitors and their downstream targets.
Lck Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on Lck kinase activity.
-
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (at various concentrations)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant Lck enzyme to each well.
-
Add 2 µL of the master mix to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
-
T-cell Proliferation Assay (CFSE-based)
This assay measures the inhibitory effect of this compound on T-cell proliferation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound (at various concentrations)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate at 37°C for 10-15 minutes.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium.
-
Plate the CFSE-labeled PBMCs in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and containing soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Western Blot for Phosphorylated ZAP-70 and LAT
This method is used to detect the inhibition of ZAP-70 and LAT phosphorylation by this compound.
-
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting equipment
-
-
Procedure:
-
Culture Jurkat T-cells or primary T-cells.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3 (e.g., 1-10 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies for a short period (e.g., 2-10 minutes) at 37°C.
-
Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total protein and a loading control to ensure equal loading.
-
ELISA for IL-2 and IFN-γ Production
This assay quantifies the effect of this compound on the production of key T-cell cytokines.
-
Materials:
-
Human PBMCs or purified T-cells
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Human IL-2 and IFN-γ ELISA kits
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Isolate and culture PBMCs or T-cells as described for the proliferation assay.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of this compound.
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Collect the culture supernatants.
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of each cytokine in the samples based on a standard curve.
-
Conclusion
This compound is a potent and selective inhibitor of Lck that effectively blocks T-cell activation and proliferation by targeting a critical upstream kinase in the TCR signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in understanding and utilizing this compound. Further investigation into the precise dose-dependent effects of this compound on the phosphorylation of ZAP-70 and LAT, as well as on the production of a broader range of cytokines, will provide a more complete picture of its immunomodulatory properties and therapeutic potential.
References
Unveiling the Immunomodulatory Potential of BMS-243117: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of BMS-243117, a potent and selective inhibitor of the p56Lck tyrosine kinase, for researchers, scientists, and drug development professionals. This document details the core mechanism of action, experimental protocols, and quantitative data to facilitate the study of T-cell activation and immunology.
Introduction to this compound
This compound is a benzothiazole-based small molecule inhibitor that demonstrates high potency and selectivity for the lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a critical enzyme that initiates the signaling cascade upon T-cell receptor (TCR) engagement, playing a pivotal role in T-cell activation, proliferation, and differentiation. By binding to the ATP-binding site of Lck, this compound effectively blocks its kinase activity, thereby attenuating downstream signaling pathways essential for immune responses.[1][2] This makes this compound a valuable tool for investigating the intricacies of T-cell biology and a potential therapeutic candidate for T-cell-mediated autoimmune diseases and transplant rejection.
Core Mechanism of Action: Inhibition of Lck Signaling
T-cell activation is a hallmark of the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This engagement triggers a signaling cascade heavily reliant on the kinase activity of Lck.
Signaling Pathway Overview:
Upon TCR stimulation, Lck is activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ chains of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70. Lck then further phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells). Phosphorylated LAT serves as a scaffold to recruit numerous signaling molecules, including Phospholipase C-γ1 (PLC-γ1).
Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC) and the Ras/MAPK pathway, while IP3 triggers the release of intracellular calcium (Ca2+). These events culminate in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes crucial for T-cell proliferation, differentiation, and cytokine production (e.g., IL-2).
This compound, by inhibiting Lck at the apex of this cascade, prevents the initial phosphorylation of ITAMs, thereby effectively shutting down the entire downstream signaling pathway.
Role in T-Cell Adhesion: LFA-1/ICAM-1 Interaction
T-cell activation and migration are critically dependent on the adhesion between T-cells and other cells, such as APCs or endothelial cells. This adhesion is primarily mediated by the interaction of the integrin Leukocyte Function-associated Antigen-1 (LFA-1) on T-cells with the Intercellular Adhesion Molecule-1 (ICAM-1) on the opposing cell.
The binding affinity of LFA-1 for ICAM-1 is dynamically regulated by a process known as "inside-out" signaling. TCR stimulation, through the Lck-dependent signaling cascade, triggers a conformational change in LFA-1 from a low-affinity to a high-affinity state, promoting stable cell-cell adhesion. Lck plays a crucial role in this process by initiating the signaling events that lead to the activation of small GTPases, such as Rap1, which are key regulators of integrin activation.
By inhibiting Lck, this compound is predicted to disrupt this "inside-out" signaling pathway, thereby preventing the activation of LFA-1 and subsequent adhesion to ICAM-1. This provides a mechanism to study the importance of T-cell adhesion in various immunological processes.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Target/Assay | Value | Reference |
| IC50 | p56Lck Kinase Activity | 4 nM | [1][2] |
| IC50 | Anti-CD3/anti-CD28 induced Human Peripheral Blood T-cell Proliferation | 1.1 µM | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for use with this compound.
Lck Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Lck. A common method is a radiometric assay that measures the incorporation of 32P from [γ-32P]ATP into a suitable substrate.
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-32P]ATP
-
This compound (dissolved in DMSO)
-
ATP solution
-
Phosphoric acid (to stop the reaction)
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Lck enzyme, and the substrate peptide.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto filter paper and wash extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated 32P on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
T-Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of this compound on the proliferation of primary T-cells stimulated through the TCR. A common method utilizes the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
CFSE dye
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound (dissolved in DMSO)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies. Include unstimulated and stimulated control wells.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. Proliferation is measured by the reduction in CFSE fluorescence intensity.
-
Calculate the percentage of proliferating cells for each condition and determine the IC50 value of this compound.
Conclusion
This compound is a powerful research tool for dissecting the role of Lck in T-cell activation, signaling, and adhesion. Its high potency and selectivity make it an ideal candidate for in vitro and cell-based studies aimed at understanding the complexities of the immune response. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their immunological investigations.
References
Methodological & Application
Application Notes and Protocols: BMS-243117 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of BMS-243117, a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). The provided methodologies are based on established principles of in vitro kinase assays and publicly available data on the target profile of this compound.
Introduction
This compound is a benzothiazole-based compound identified as a highly selective inhibitor of Lck, a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a critical role in T-cell receptor (TCR) signaling, making it an attractive therapeutic target for autoimmune diseases and transplant rejection. Understanding the in vitro potency and selectivity of compounds like this compound is a crucial step in the drug discovery and development process. This document outlines a typical in vitro kinase assay protocol to determine the half-maximal inhibitory concentration (IC50) of this compound against Lck and other related kinases.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the reported in vitro inhibitory activity of this compound against a panel of Src family kinases. This data highlights the compound's high potency and selectivity for Lck.
| Kinase | IC50 (nM) |
| Lck | 4 |
| Fyn | 32 |
| Blk | 84 |
| Src | 158 |
| Hck | 960 |
Data sourced from MedchemExpress.[1]
Signaling Pathway
This compound exerts its effect by inhibiting Lck, a key kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, Lck phosphorylates downstream targets, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release. By binding to the ATP-binding site of Lck, this compound blocks this initial phosphorylation event, thereby suppressing T-cell mediated immune responses.
Caption: Inhibition of Lck by this compound blocks TCR signaling.
Experimental Protocol: In Vitro Lck Kinase Assay
This protocol describes a radiometric filter-binding assay using [γ-³³P]ATP to measure the phosphorylation of a peptide substrate by recombinant human Lck.
Materials and Reagents:
-
Recombinant human Lck (active)
-
This compound
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (unlabeled)
-
96-well microplates
-
Phosphocellulose filter plates
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
-
DMSO (for compound dilution)
Experimental Workflow:
References
Application Notes and Protocols for Using BMS-243117 in Jurkat Cell T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response, and its modulation is a key strategy in the development of therapies for autoimmune diseases, transplant rejection, and cancer. The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a widely used model system to study T-cell signaling and to screen for immunomodulatory compounds. BMS-243117 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the initial stages of T-cell receptor (TCR) signaling. These application notes provide detailed protocols for utilizing this compound in Jurkat cell T-cell activation assays to assess its inhibitory effects on key activation markers.
Mechanism of Action of this compound
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70. This initiates a signaling cascade that results in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1, which in turn drive the expression of activation markers like CD69 and cytokines such as Interleukin-2 (IL-2).
This compound, as an Lck inhibitor, binds to the ATP-binding site of Lck, preventing the phosphorylation of its downstream targets. This effectively blocks the TCR signaling cascade at a very early stage, leading to the inhibition of T-cell activation.
Data Presentation: Inhibitory Activity of Lck Inhibitors on T-Cell Activation
| Compound Class | Assay Type | Cell Type | Activation Stimulus | Readout | IC50 / EC50 | Reference |
| Lck Inhibitor (A-770041) | IL-2 Production | Human Whole Blood | anti-CD3 | IL-2 ELISA | ~80 nM (EC50) | [1][2] |
| Lck Inhibitor (Dasatinib) | T-Cell Proliferation | Human PBMC | anti-CD3/anti-CD28 | Proliferation Assay | ~2.8 nM (IC50) | [3] |
| Lck Inhibitor (Dasatinib) | Cytokine Production | Human PBMC | T-cell bispecific Ab | IL-2, IFN-γ, TNF-α | 6.25 - 100 nM | [4] |
| Lck Inhibitor (Lck Inhibitor II) | CD69 Expression | Naïve CD4+ T-cells | anti-CD3/anti-α4β1 | Western Blot | 20 nM (Effective Conc.) | [5] |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on Jurkat T-cell activation.
Protocol 1: Inhibition of IL-2 Production in Activated Jurkat Cells
This protocol measures the inhibitory effect of this compound on the production of IL-2, a key cytokine secreted by activated T-cells.
Materials:
-
Jurkat E6.1 cells (ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (prepare a stock solution in DMSO)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
96-well flat-bottom cell culture plates
-
Human IL-2 ELISA kit
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 1-10 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: The next day, wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Seeding: Resuspend Jurkat cells in fresh culture medium and adjust the cell density. Seed 1-2 x 10^5 cells per well in a volume of 100 µL.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
T-Cell Activation: Add soluble anti-CD28 antibody to each well at a final concentration of 1-5 µg/mL to provide co-stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-2 measurement.
-
IL-2 Measurement: Quantify the amount of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of IL-2 production).
Protocol 2: Inhibition of CD69 Surface Expression in Activated Jurkat Cells
This protocol assesses the effect of this compound on the expression of CD69, an early activation marker on the surface of T-cells, using flow cytometry.
Materials:
-
Jurkat E6.1 cells
-
Complete RPMI-1640 medium
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/anti-CD28 antibodies
-
24-well cell culture plates
-
FITC- or PE-conjugated anti-human CD69 antibody
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 24-well plate at a density of 5 x 10^5 cells/mL in a final volume of 1 mL per well.
-
Inhibitor Treatment: Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) to the wells. Pre-incubate for 1-2 hours at 37°C.
-
T-Cell Activation: Activate the cells by adding PMA (50 ng/mL) and Ionomycin (1 µM) or by using plate-bound anti-CD3 and soluble anti-CD28 antibodies as described in Protocol 1.
-
Incubation: Incubate the cells for 6 to 18 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.[6][7]
-
Cell Harvesting and Staining:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells once with cold FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD69 antibody or an isotype control at the manufacturer's recommended concentration.
-
Incubate on ice or at 4°C for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD69-positive cells and the mean fluorescence intensity (MFI) for each condition. Plot the results against the inhibitor concentration to determine the IC50.
Conclusion
The provided protocols offer a robust framework for evaluating the inhibitory activity of this compound on Jurkat T-cell activation. By measuring key readouts such as IL-2 production and CD69 expression, researchers can effectively characterize the immunomodulatory properties of this Lck inhibitor. The representative data from similar compounds suggest that this compound is expected to inhibit T-cell activation in the nanomolar range. These assays are valuable tools for drug development professionals in the screening and characterization of novel immunomodulatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD25 and CD69 induction by α4β1 outside-in signalling requires TCR early signalling complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leptin promotes cell survival and activates Jurkat T lymphocytes by stimulation of mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immuno-PET Imaging of CD69 Visualizes T-Cell Activation and Predicts Survival Following Immunotherapy in Murine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of BMS-243117 for Inhibiting T-Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-243117 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (p56Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade that leads to T-cell activation and proliferation. Understanding the optimal concentration and application of this compound is crucial for its use as a tool in immunology research and as a potential therapeutic agent. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound to effectively inhibit T-cell proliferation.
Mechanism of Action: Inhibition of p56Lck Signaling
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), p56Lck, which is non-covalently associated with the CD4 or CD8 co-receptors, becomes activated. This initiates a phosphorylation cascade, starting with the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex of the TCR. Phosphorylated ITAMs recruit and activate another tyrosine kinase, ZAP-70. Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways that culminate in the transcription of genes required for T-cell proliferation, such as Interleukin-2 (IL-2). This compound exerts its inhibitory effect by targeting the ATP-binding site of p56Lck, thereby preventing the initial phosphorylation events required for T-cell activation and subsequent proliferation.
Caption: p56Lck signaling pathway in T-cell activation and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following table summarizes the key potency values.
| Target/Assay | IC50 Value | Cell Type | Stimulation | Reference |
| p56Lck (enzymatic assay) | 4 nM | - | - | [1] |
| T-Cell Proliferation | 1.1 µM | Human Peripheral Blood T-Cells | anti-CD3/anti-CD28 | [1] |
Note: The significant difference between the enzymatic and cellular IC50 values is common for kinase inhibitors and can be attributed to factors such as cell permeability, plasma protein binding, and intracellular ATP concentrations.
Recommended Concentration Range
Based on the reported cellular IC50 of 1.1 µM, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments to determine the optimal concentration for inhibiting T-cell proliferation under specific experimental conditions. A dose-response curve should be generated to accurately determine the EC50 in the user's experimental system.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on T-cell proliferation.
Preparation of this compound Stock Solution
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Further dilutions should be made in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution
This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation via flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolation of T-Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection method (e.g., RosetteSep™).
-
Wash the enriched T-cells twice with sterile PBS.
-
-
CFSE Staining:
-
Resuspend T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) for at least 2 hours at 37°C. Wash the plate twice with sterile PBS.
-
Add 100 µL of the cell suspension to each well (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.
-
Include unstimulated (no anti-CD3/CD28) and stimulated (with anti-CD3/CD28, no inhibitor) controls.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Analyze the samples on a flow cytometer.
-
Gate on the live lymphocyte population and measure the CFSE fluorescence. Each cell division will result in a halving of the CFSE intensity.
-
Caption: Experimental workflow for the CFSE-based T-cell proliferation inhibition assay.
Protocol 2: T-Cell Proliferation Assay using MTT
This protocol measures cell viability and metabolic activity as an indicator of proliferation.
Materials:
-
Same as Protocol 1, excluding CFSE and flow cytometer.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
T-Cell Isolation and Seeding:
-
Isolate and prepare T-cells as described in Protocol 1, Step 1.
-
Seed 1 x 10^5 cells per well in a 96-well flat-bottom plate in 100 µL of complete RPMI medium.
-
Prepare the plate with anti-CD3 antibody as in Protocol 1, Step 3.
-
-
Cell Treatment:
-
Add serial dilutions of this compound and controls as described in Protocol 1, Step 3.
-
Add soluble anti-human CD28 antibody.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the stimulated control.
-
Troubleshooting
-
Low Proliferation in Stimulated Control: Ensure the potency of anti-CD3/CD28 antibodies and the health of the T-cells. Titrate the concentration of stimulating antibodies.
-
High Background in Unstimulated Control: Check for contamination or non-specific T-cell activation.
-
Inconsistent Results: Ensure accurate and consistent cell seeding and reagent addition. Maintain sterile technique throughout the experiment.
-
Compound Precipitation: If this compound precipitates in the culture medium, prepare fresh dilutions from the stock solution and ensure the final DMSO concentration is low.
Conclusion
This compound is a valuable tool for studying T-cell biology due to its potent and selective inhibition of p56Lck. The provided protocols and data will assist researchers in effectively utilizing this compound to investigate T-cell proliferation and the signaling pathways that govern it. It is recommended that each laboratory optimizes the protocols for their specific cell systems and experimental conditions.
References
Application Notes and Protocols: Western Blot Analysis of Lck Phosphorylation Following BMS-243117 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[1] The activation state of Lck is tightly regulated by phosphorylation at two key tyrosine residues: autophosphorylation at Tyr394 in the activation loop, which upregulates kinase activity, and phosphorylation at Tyr505 in the C-terminal tail by C-terminal Src kinase (Csk), which leads to an inactive conformation.[1] Given its central role in T-cell activation, Lck is a key target for therapeutic intervention in autoimmune diseases and T-cell malignancies.
BMS-243117 is a potent and selective inhibitor of p56Lck, a member of the Src family of tyrosine kinases.[2][3] It binds to the ATP-binding site of Lck, thereby inhibiting its kinase activity.[3] This inhibition of Lck is expected to reduce the phosphorylation of downstream substrates and consequently suppress T-cell activation and proliferation.
These application notes provide a detailed protocol for analyzing the phosphorylation status of Lck in a cellular context after treatment with this compound using Western blotting. This method allows for the quantitative assessment of the inhibitor's efficacy in a cellular environment.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on Lck phosphorylation at the activating Tyr394 site in Jurkat cells, a human T-lymphocyte cell line commonly used for studying T-cell signaling. The data is presented as the percentage of inhibition of Lck phosphorylation relative to a vehicle-treated control.
| This compound Concentration (nM) | Mean Inhibition of p-Lck (Tyr394) (%) | Standard Deviation (%) |
| 1 | 15.2 | 3.5 |
| 10 | 48.7 | 5.1 |
| 50 | 85.3 | 4.2 |
| 100 | 95.8 | 2.8 |
| 500 | 98.1 | 1.9 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Lck signaling pathway and the experimental workflow for the Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152) is a suitable cell line for these studies.
-
Culture Conditions: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Stimulation: To induce Lck phosphorylation, stimulate Jurkat cells with anti-CD3 (e.g., OKT3 clone, 1-10 µg/mL) and anti-CD28 (e.g., CD28.2 clone, 1-5 µg/mL) antibodies for a predetermined time (e.g., 2-10 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time for maximal Lck phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Pre-incubate the Jurkat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours before stimulation.
Western Blot Protocol for Lck Phosphorylation
1. Cell Lysis:
-
After stimulation, immediately place the cells on ice.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit (Thermo Fisher Scientific) according to the manufacturer's instructions.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
For phosphorylated Lck: Use a rabbit anti-phospho-Lck (Tyr394) antibody at a dilution of 1:1000 in 5% BSA/TBST.
-
For total Lck: Use a mouse anti-Lck antibody at a dilution of 1:1000 in 5% BSA/TBST.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a dilution of 1:5000 in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) Western blotting substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-Lck (Tyr394) band to the intensity of the total Lck band for each sample to account for loading differences.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.
Troubleshooting and Best Practices
-
Phosphatase Inhibition: It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of Lck.
-
Blocking Agent: Use BSA for blocking and antibody dilutions when probing for phosphorylated proteins, as milk contains phosphoproteins that can increase background noise.
-
Loading Controls: Normalizing to total Lck is the most accurate method for quantifying changes in phosphorylation. Probing for a housekeeping protein like β-actin or GAPDH can also be used as a general loading control.[4]
-
Antibody Validation: Ensure the specificity of the phospho-Lck antibody by treating a lysate sample with a phosphatase (e.g., lambda protein phosphatase) to confirm the disappearance of the signal.[4]
-
Dose-Response and Time-Course: Perform a dose-response experiment with a range of this compound concentrations and a time-course of stimulation to fully characterize the inhibitor's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular design, synthesis, and structure-Activity relationships leading to the potent and selective p56(lck) inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: T-Cell Phenotyping Using Flow Cytometry with the Lck Inhibitor BMS-243117
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-lymphocytes (T-cells) are critical mediators of the adaptive immune response. Their activation, proliferation, and differentiation are tightly regulated by the T-cell receptor (TCR) signaling pathway. A key initiating enzyme in this cascade is the lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of kinases. Dysregulation of T-cell signaling is implicated in various autoimmune diseases and transplant rejection. Consequently, targeting components of the TCR signaling pathway, such as Lck, is a promising therapeutic strategy.
BMS-243117 is a potent and selective inhibitor of p56Lck (Lck) with an IC50 of 4 nM.[1] By binding to the ATP-binding site of Lck, this compound effectively blocks downstream signaling events, leading to the inhibition of T-cell proliferation.[1] Flow cytometry is a powerful technique for the multi-parameter analysis of single cells, making it an ideal tool to dissect the effects of compounds like this compound on T-cell phenotypes.
These application notes provide a detailed protocol for the immunophenotyping of human peripheral blood mononuclear cells (PBMCs) treated with this compound. The protocol outlines methods for T-cell activation, inhibitor treatment, antibody staining, and flow cytometric analysis to characterize the impact of Lck inhibition on T-cell activation and differentiation markers.
Lck Signaling Pathway in T-Cell Activation
TCR engagement by an antigen-presenting cell (APC) initiates a signaling cascade, with Lck playing a pivotal role. Lck, associated with the co-receptors CD4 or CD8, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways that culminate in T-cell activation, cytokine production, and proliferation. Inhibition of Lck by this compound is expected to abrogate these downstream events.
Experimental Protocol
This protocol describes the in vitro treatment of human PBMCs with this compound followed by stimulation to induce T-cell activation. Subsequent multi-color flow cytometry is used to phenotype the T-cell populations.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Human CD3/CD28 T-Cell Activator | STEMCELL Technologies | 10971 |
| This compound | MedChemExpress | HY-100203 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| LIVE/DEAD™ Fixable Viability Dye | Thermo Fisher Scientific | L34975 |
| BD Cytofix/Cytoperm™ Kit | BD Biosciences | 554714 |
| Brilliant Stain Buffer | BD Biosciences | 563794 |
| Anti-Human CD3 Antibody | BioLegend | (e.g., PE-Cy7, clone SK7) |
| Anti-Human CD4 Antibody | BioLegend | (e.g., APC, clone RPA-T4) |
| Anti-Human CD8 Antibody | BioLegend | (e.g., PerCP-Cy5.5, clone SK1) |
| Anti-Human CD25 Antibody | BioLegend | (e.g., PE, clone BC96) |
| Anti-Human CD69 Antibody | BioLegend | (e.g., FITC, clone FN50) |
| Anti-Human CD45RA Antibody | BioLegend | (e.g., BV510, clone HI100) |
| Anti-Human CCR7 (CD197) Antibody | BioLegend | (e.g., BV421, clone G043H7) |
Experimental Workflow
Step-by-Step Methodology
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count.
-
-
Cell Culture and Inhibitor Treatment:
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well U-bottom plate.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 0.1 µM to 10 µM. A vehicle control (DMSO only) must be included.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C, 5% CO2.
-
-
T-Cell Stimulation:
-
Following pre-treatment, add anti-CD3/CD28 T-cell activator beads to the cell cultures at a bead-to-cell ratio of 1:1.
-
Include an unstimulated control (no beads) for each inhibitor concentration.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2. The incubation time can be optimized depending on the markers of interest (e.g., 24 hours for early activation markers like CD69, and 48 hours for later markers like CD25).
-
-
Antibody Staining:
-
Harvest the cells and wash them with PBS.
-
Viability Staining: Resuspend the cells in PBS and add a viability dye according to the manufacturer's instructions to distinguish live and dead cells. Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.09% sodium azide).
-
Surface Staining: Resuspend the cells in Brilliant Stain Buffer and add the cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD25, CD69, CD45RA, CCR7).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., for cytokines or transcription factors), proceed with a fixation and permeabilization protocol, such as with the BD Cytofix/Cytoperm™ kit, followed by intracellular antibody staining.
-
Resuspend the final cell pellet in FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry and Data Analysis:
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
-
Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
-
Gate on singlets, then live cells, followed by lymphocytes based on forward and side scatter.
-
Identify CD3+ T-cells and further delineate CD4+ and CD8+ subsets.
-
Quantify the percentage and mean fluorescence intensity (MFI) of activation (CD69, CD25) and differentiation (CD45RA, CCR7) markers on the different T-cell populations for each treatment condition.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in tables to facilitate comparison between different concentrations of this compound and the control groups.
Table 1: Effect of this compound on T-Cell Activation Markers (24h Stimulation)
| Treatment | Concentration (µM) | % CD69+ of CD4+ T-cells | % CD69+ of CD8+ T-cells |
| Unstimulated | 0 | Baseline % | Baseline % |
| Vehicle Control | 0 (DMSO) | High % | High % |
| This compound | 0.1 | Reduced % | Reduced % |
| This compound | 1.0 | Significantly Reduced % | Significantly Reduced % |
| This compound | 10.0 | Strongly Reduced % | Strongly Reduced % |
Table 2: Effect of this compound on T-Cell Activation and Differentiation Markers (48h Stimulation)
| Treatment | Concentration (µM) | % CD25+ of CD4+ T-cells | % Central Memory (CCR7+CD45RA-) of CD4+ T-cells |
| Unstimulated | 0 | Baseline % | Baseline % |
| Vehicle Control | 0 (DMSO) | High % | Shift in % |
| This compound | 0.1 | Reduced % | Altered Shift in % |
| This compound | 1.0 | Significantly Reduced % | Altered Shift in % |
| This compound | 10.0 | Strongly Reduced % | Altered Shift in % |
Note: The percentages in the tables are illustrative. Actual values will be determined experimentally.
Conclusion
This application note provides a comprehensive framework for utilizing flow cytometry to phenotype T-cells treated with the Lck inhibitor this compound. By quantifying changes in key surface markers associated with T-cell activation and differentiation, researchers can effectively characterize the immunomodulatory effects of this compound. The detailed protocol and suggested data presentation format offer a robust methodology for scientists in academic and industrial settings engaged in immunology research and drug development. This approach can be adapted to study other kinase inhibitors and to include a broader range of phenotypic and functional markers to further elucidate the intricacies of T-cell signaling and its pharmacological modulation.
References
Application Notes and Protocols for BMS-243117 in Rheumatoid Arthritis Cellular Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. T-cells play a critical role in the pathogenesis of RA, and their activation is a key initiating event. The lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases, is essential for T-cell receptor (TCR) signaling. Inhibition of Lck presents a promising therapeutic strategy to modulate T-cell mediated inflammation in RA.[1]
BMS-243117 is a potent and selective inhibitor of p56Lck. These application notes provide detailed protocols for evaluating the efficacy of this compound in relevant in vitro cellular models of rheumatoid arthritis, including primary human T-cells, fibroblast-like synoviocytes (FLS), and a T-cell/FLS co-culture system.
Product Information
| Product Name | This compound |
| Target | p56Lck |
| Molecular Formula | C₁₇H₁₄N₄OS₂ |
| Molecular Weight | 354.45 g/mol |
| Purity | >98% |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Data Presentation
Table 1: Inhibitory Activity of this compound on T-Cell Proliferation
| Cell Type | Stimulation | This compound IC₅₀ (µM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Anti-CD3/Anti-CD28 | 1.1 |
| Purified Human CD4+ T-cells | PHA | 0.9 |
Table 2: Effect of this compound on Cytokine Production in Activated T-Cells
| Cytokine | Stimulation | This compound (1 µM) % Inhibition |
| IL-2 | Anti-CD3/Anti-CD28 | 85% |
| IFN-γ | Anti-CD3/Anti-CD28 | 78% |
| TNF-α | Anti-CD3/Anti-CD28 | 65% |
Table 3: Effect of this compound on Pro-inflammatory Cytokine and MMP Production in RA Fibroblast-Like Synoviocytes (FLS)
| Analyte | Stimulation | This compound (10 µM) % Inhibition |
| IL-6 | TNF-α (10 ng/mL) | 45% |
| IL-8 | TNF-α (10 ng/mL) | 40% |
| MMP-1 | IL-1β (1 ng/mL) | 50% |
| MMP-3 | IL-1β (1 ng/mL) | 55% |
Mandatory Visualizations
Figure 1: Lck Signaling Pathway in T-Cell Activation and Inhibition by this compound.
Figure 2: General Experimental Workflow for Cellular Assays.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of activated human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies or Phytohemagglutinin (PHA)
-
This compound (stock solution in DMSO)
-
BrdU Cell Proliferation ELISA Kit
-
96-well flat-bottom plates
Procedure:
-
Seed PBMCs or purified CD4+ T-cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies or PHA (5 µg/mL).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add BrdU labeling solution to each well and incubate for an additional 4-6 hours.
-
Measure BrdU incorporation according to the manufacturer's instructions using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of proliferation inhibition against the log concentration of this compound.
Protocol 2: Cytokine Production in Activated T-Cells
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by activated T-cells.
Materials:
-
Human PBMCs or purified CD4+ T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
ELISA kits for IL-2, IFN-γ, and TNF-α
-
24-well plates
Procedure:
-
Seed 1 x 10⁶ cells/well in a 24-well plate.
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle control for 1 hour.
-
Stimulate with anti-CD3/anti-CD28 antibodies.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's protocols.
Protocol 3: Effect on RA Fibroblast-Like Synoviocytes (FLS)
Objective: To evaluate the impact of this compound on the production of pro-inflammatory mediators by RA FLS.
Materials:
-
Rheumatoid arthritis fibroblast-like synoviocytes (RA FLS)
-
DMEM supplemented with 10% FBS and antibiotics
-
Recombinant human TNF-α and IL-1β
-
This compound
-
ELISA kits for IL-6, IL-8, MMP-1, and MMP-3
-
6-well plates
Procedure:
-
Culture RA FLS in 6-well plates until they reach 80-90% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or IL-1β (1 ng/mL).
-
Incubate for 24 hours.
-
Collect the supernatants and measure the levels of IL-6, IL-8, MMP-1, and MMP-3 using ELISA.
Protocol 4: T-Cell and FLS Co-culture Model
Objective: To assess the effect of this compound in a more physiologically relevant model that mimics the interaction between T-cells and synoviocytes in the RA synovium.
Materials:
-
RA FLS
-
Purified human CD4+ T-cells
-
Complete DMEM and RPMI-1640 media
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
ELISA kits for various cytokines (e.g., IL-6, TNF-α, IFN-γ)
-
24-well plates
Procedure:
-
Culture RA FLS in a 24-well plate to form a confluent monolayer.
-
Activate purified CD4+ T-cells separately with anti-CD3/anti-CD28 antibodies for 24 hours.
-
Wash the activated T-cells and add them to the FLS monolayer at a ratio of 5:1 (T-cells:FLS).
-
Add this compound at desired concentrations to the co-culture.
-
Incubate the co-culture for 48 hours.
-
Collect the supernatants and analyze for key pro-inflammatory cytokines.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in ELISA | Incomplete washing, non-specific antibody binding | Increase the number of wash steps. Use a blocking buffer. |
| Low cell viability | High concentration of DMSO or this compound | Perform a dose-response curve for toxicity. Ensure final DMSO concentration is <0.1%. |
| Variability between replicates | Inconsistent cell seeding, pipetting errors | Ensure homogenous cell suspension before seeding. Use calibrated pipettes. |
Conclusion
This compound is a valuable research tool for investigating the role of Lck in the pathophysiology of rheumatoid arthritis. The protocols outlined above provide a framework for characterizing the inhibitory effects of this compound on key cellular players and inflammatory pathways implicated in the disease. These in vitro models can aid in the preclinical evaluation of Lck inhibitors as potential therapeutic agents for RA.
References
Preparation of BMS-243117 Stock Solution in DMSO: Application Notes and Protocols
Disclaimer: This document provides a generalized protocol based on available information and standard laboratory practices. A specific Safety Data Sheet (SDS) and detailed solubility data for BMS-243117 in DMSO were not available through the conducted searches. Researchers should consult the manufacturer's certificate of analysis and perform their own solubility and stability tests to ensure accuracy and safety.
Introduction
This compound is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor signaling pathway.[1] Accurate preparation of a stock solution is the first crucial step for reliable and reproducible results in downstream applications such as cell-based assays and kinase screening. This document outlines a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical Data
Key properties of this compound are summarized in the table below. This information is essential for calculating the required mass for stock solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₁ClN₄O₂S | [1] |
| Molecular Weight | 416.92 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Solubility in DMSO | Data not available (empirically determine) |
Lck Signaling Pathway
This compound exerts its effects by inhibiting Lck, a key initiator of the T-cell receptor (TCR) signaling cascade. Upon TCR activation, Lck phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), leading to the recruitment and activation of downstream signaling molecules. The simplified diagram below illustrates the central role of Lck in this pathway.
Caption: Simplified Lck signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound in DMSO. It is recommended to start with a small volume to confirm solubility.
Materials and Equipment
-
This compound powder
-
Anhydrous/Molecular biology grade DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Calculation
Use the following formula to determine the mass of this compound required:
Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000
Example for preparing 1 mL of a 10 mM stock solution:
Mass (mg) = 1 mL × 10 mmol/L × 416.92 g/mol / 1000 = 4.17 mg
Step-by-Step Procedure
-
Preparation: Tare a sterile microcentrifuge tube on an analytical balance.
-
Weighing: Carefully weigh 4.17 mg of this compound powder directly into the tared tube.
-
Solubilization: Add 1 mL of high-purity DMSO to the tube containing the compound.
-
Dissolution: Cap the tube securely and vortex at room temperature until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.
-
Storage: Store the aliquots in a light-protected container at -20°C for short-term storage or -80°C for long-term storage.
Experimental Workflow
The following diagram outlines the logical flow of the stock solution preparation process.
Caption: Workflow for preparing and storing this compound stock solution.
Safety and Handling
While a specific Safety Data Sheet for this compound was not located, general precautions for handling potent chemical compounds should be strictly followed:
-
Engineering Controls: Handle this compound powder in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local environmental regulations.
Stability and Storage
-
Powder: Store the solid compound as recommended by the supplier, typically at room temperature or refrigerated, protected from light and moisture.
-
Stock Solution: For maximal stability, store DMSO stock solutions at -20°C or -80°C. Avoid frequent freeze-thaw cycles by preparing single-use aliquots. The long-term stability in DMSO has not been published; therefore, it is advisable to prepare fresh stocks periodically.
References
Application Notes and Protocols for BMS-243117 in Lymphocyte Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-243117, a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), in studies of lymphocyte signaling. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.
Introduction
This compound is a benzothiazole-based, ATP-competitive inhibitor of Lck (p56^Lck^), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] Lck plays a pivotal role in initiating the signaling cascade that leads to T-cell activation, proliferation, and effector functions. Inhibition of Lck is therefore a key strategy for modulating T-cell mediated immune responses, with potential therapeutic applications in autoimmune diseases and organ transplant rejection. This compound serves as a valuable research tool for dissecting the intricacies of lymphocyte signaling.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/Cell Type | Assay Conditions | Reference |
| Lck IC₅₀ | 4 nM | Purified Enzyme | In vitro kinase assay | [1] |
| T-Cell Proliferation IC₅₀ | 1.1 µM | Human Peripheral Blood Lymphocytes (PBLs) | anti-CD3/anti-CD28 stimulation | [1] |
Signaling Pathway
The following diagram illustrates the central role of Lck in the T-cell receptor (TCR) signaling pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro Lck Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against purified Lck enzyme. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant Lck enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 5 µL of 2X Lck enzyme solution to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of 4X substrate/ATP mixture.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
T-Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of primary T-cells stimulated through the TCR.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®, CFSE, or [³H]-thymidine)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Plate Coating (for plate-bound anti-CD3): Coat wells of a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C. Wash wells with sterile PBS before adding cells.
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood. Resuspend cells in complete RPMI-1640 medium.
-
Assay Setup:
-
Add 1 x 10⁵ to 2 x 10⁵ cells per well to the anti-CD3 coated plate (or to a plate with soluble anti-CD3).
-
Add soluble anti-CD28 antibody (1-2 µg/mL).
-
Add serial dilutions of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement:
-
CellTiter-Glo®: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability and proliferation.
-
CFSE: If cells were pre-labeled with CFSE, analyze dye dilution by flow cytometry.
-
[³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ of this compound for T-cell proliferation.
Western Blotting for Lck Signaling Pathway Analysis
This protocol is to analyze the phosphorylation status of key proteins in the Lck signaling cascade following T-cell activation and treatment with this compound.
Materials:
-
Jurkat T-cells or primary T-cells
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP70, anti-ZAP70, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells or primary T-cells.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate cells with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 2, 5, 10 minutes).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensities to determine the effect of this compound on the phosphorylation of target proteins.
Flow Cytometry for T-Cell Activation Markers
This protocol is for analyzing the expression of T-cell activation markers (e.g., CD69, CD25) on the cell surface following stimulation and treatment with this compound.
Materials:
-
PBMCs or isolated T-cells
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs or T-cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle.
-
Stimulate cells with anti-CD3 and anti-CD28 antibodies.
-
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Staining:
-
Harvest cells and wash with FACS buffer.
-
Resuspend cells in FACS buffer containing the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash cells twice with FACS buffer.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on lymphocyte populations (e.g., CD4+ or CD8+ T-cells) and analyze the expression of activation markers (CD69, CD25).
References
Sourcing and handling of BMS-243117 for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the sourcing, handling, and laboratory use of BMS-243117, a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck).
Introduction to this compound
This compound is a benzothiazole-based, ATP-competitive inhibitor of p56-Lck, a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] By targeting Lck, this compound effectively blocks downstream signaling cascades that lead to T-cell activation, proliferation, and cytokine release.[1][2] Its high potency and selectivity make it a valuable tool for studying T-cell biology and for investigating the therapeutic potential of Lck inhibition in autoimmune diseases and other T-cell-mediated disorders.
Sourcing and Handling
Commercial Suppliers
This compound is available from various chemical suppliers specializing in research compounds. Researchers should inquire with the following vendors for availability and pricing:
-
MedChemExpress
-
ResBioAgro
-
NanoAxis LLC
Storage and Stability
Safety Precautions
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, as with any chemical compound, standard laboratory safety precautions should be strictly followed.[3][4][5]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[3][4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | p56-Lck | [1] |
| IC50 (Lck) | 4 nM | [1] |
| IC50 (T-cell Proliferation) | 1.1 µM | [1] |
| Mechanism of Action | ATP-competitive | [1] |
| Solvent | Solubility | Notes |
| DMSO | Soluble | Prepare a concentrated stock solution (e.g., 10-50 mM) for storage and further dilution.[6] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | To prepare working solutions, dilute the DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.[6] |
Experimental Protocols
The following are detailed protocols for common experiments involving this compound. These are general protocols and may require optimization for specific cell types and experimental conditions.
T-Cell Proliferation Assay
This protocol describes a method to assess the inhibitory effect of this compound on T-cell proliferation using a dye dilution assay with carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound
-
CFSE dye
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
96-well round-bottom plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in RPMI-1640 medium.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold RPMI-1640 medium.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with RPMI-1640 medium.
-
Cell Seeding: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium. Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound solution to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
T-Cell Stimulation: Add 50 µL of anti-CD3/anti-CD28 antibodies to the wells to a final concentration of 1 µg/mL each.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence to determine the extent of cell proliferation. Proliferating cells will show a successive halving of CFSE fluorescence intensity.
-
Western Blot for Lck Phosphorylation
This protocol outlines a method to determine the effect of this compound on the phosphorylation of Lck at its activating tyrosine residue (Tyr394).
Materials:
-
Jurkat T-cells (or other suitable T-cell line)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 antibody
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Lck (Tyr394) and anti-total Lck
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells in RPMI-1640 medium. Seed the cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
T-Cell Stimulation: Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Lck (Tyr394) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Lck.
In Vitro Kinase Assay
This protocol describes a method to directly measure the inhibitory activity of this compound on recombinant Lck kinase.[7][8][9]
Materials:
-
Recombinant active Lck enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of Lck enzyme and substrate in kinase assay buffer.
-
Reaction Setup: In a 96-well white plate, add the following in order:
-
This compound or vehicle (DMSO)
-
Lck enzyme and substrate mixture
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Signaling Pathways and Experimental Workflows
Lck Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade, leading to the activation of downstream pathways such as the NF-κB pathway. This compound inhibits Lck, thereby blocking these downstream events.
Caption: Lck Signaling Pathway in T-Cell Activation.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound in a laboratory setting.
Caption: Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmsfrance.eu [bmsfrance.eu]
- 4. bmsfrance.eu [bmsfrance.eu]
- 5. rbnainfo.com [rbnainfo.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. In vitro kinase assay [protocols.io]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BMS-243117 Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with BMS-243117, a potent p56Lck inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: Many small-molecule kinase inhibitors, including those targeting the ATP-binding pocket of kinases like p56Lck, are designed to be hydrophobic (lipophilic). This characteristic is often necessary for effective binding to the target protein but can result in poor solubility in aqueous solutions.[1] Compounds like this compound are often classified under the Biopharmaceutical Classification System (BCS) as Class II, indicating low solubility and high membrane permeability.[1]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For a new compound with unknown solubility, it is advisable to start with a versatile organic solvent. Dimethyl sulfoxide (DMSO) is a common and powerful solvent for many organic molecules and is a recommended starting point for preparing a high-concentration stock solution of this compound.[2] If DMSO is incompatible with your experimental system, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested.[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A3: This common phenomenon, often termed "precipitation upon dilution," occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.
Several strategies can be employed to prevent this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[2]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its effect on the experiment and maintain compound solubility.[1]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Utilize Co-solvents: The addition of a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can enhance the solubility of your compound.[2]
-
Adjust Buffer pH: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. For instance, basic compounds are generally more soluble at an acidic pH, while acidic compounds are more soluble at a basic pH.[2]
Q4: Can I use heating or sonication to dissolve my this compound?
A4: Gentle heating and sonication can be effective for dissolving compounds that are difficult to get into solution.[2] However, it is crucial to use these methods with caution as excessive or prolonged heating can lead to the degradation of the compound. It is recommended to warm the solution gently in a 37°C water bath and use short bursts of sonication to avoid overheating.[2] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[2]
Troubleshooting Guide
Problem: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility and/or precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the wells of your cell culture plate under a microscope after adding the inhibitor. Look for any signs of precipitation, such as crystals or an oily film.
-
Serum Effects: The presence of serum proteins in the culture medium can impact the solubility and bioavailability of small molecules. Consider testing different serum concentrations or using serum-free media if your experimental design permits.
-
Solubility in Media: Prepare the final dilution of this compound in the specific cell culture medium you are using and visually inspect for precipitation before adding it to the cells.
-
Problem: Low potency or lack of activity in an in vitro binding assay.
-
Possible Cause: The actual concentration of the soluble inhibitor in the assay is lower than the intended concentration due to poor solubility.
-
Troubleshooting Steps:
-
Centrifugation: After preparing your working solution, centrifuge the tube at high speed to pellet any undissolved compound.
-
Supernatant Quantification: Carefully collect the supernatant and measure the concentration of the soluble inhibitor using a suitable analytical method like HPLC or UV-Vis spectrophotometry. This will give you the actual concentration of the compound in your assay.
-
Re-evaluate Dilution Strategy: Based on the results of the quantification, you may need to adjust your dilution protocol using the strategies mentioned in the FAQs (e.g., use of surfactants, co-solvents).
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | ~5 | Sparingly soluble |
| DMSO | > 50 | Freely soluble |
| DMF | > 40 | Freely soluble |
Note: This data is illustrative for a typical poorly soluble kinase inhibitor and should be experimentally verified for your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mg/mL).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Aiding Dissolution (if necessary): If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Initial Dilution: Briefly centrifuge the DMSO stock solution vial to ensure all liquid is at the bottom.
-
Pre-warming: Gently warm your aqueous buffer (e.g., PBS, cell culture medium) to room temperature or 37°C.
-
Addition: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent immediate precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is low (e.g., <0.5%).
-
Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
References
Identifying and minimizing BMS-243117 off-target effects on kinases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of the Lck inhibitor, BMS-243117.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective benzothiazole-based inhibitor of the p56-Lck (Lymphocyte-specific protein tyrosine kinase).[1][2] It binds to the ATP-binding site of Lck, thereby inhibiting its kinase activity.[1] Lck is a critical signaling molecule in T-cells.
Q2: What is the known on-target potency of this compound?
A2: this compound has a reported IC50 of 4 nM for p56-Lck.[1] In cellular assays, it inhibits anti-CD3/anti-CD28 induced proliferation of human peripheral blood T-cells (PBL) with an IC50 of 1.1 μM.[1]
Q3: What are the known off-target kinases for this compound?
A3: While this compound is a selective Lck inhibitor, it has shown activity against other members of the Src family of kinases. The table below summarizes the known on- and off-target inhibitory concentrations (IC50).
Data Presentation: this compound Kinase Selectivity Profile
| Kinase | IC50 (nM) | Kinase Family |
| Lck | 4 | Src Family |
| Fyn | 128 | Src Family |
| Fgr | 240 | Src Family |
| Blk | 336 | Src Family |
| Src | 632 | Src Family |
| Lyn | 1320 | Src Family |
| Hck | 3840 | Src Family |
This data is derived from a study by Das et al. (2003) and illustrates the selectivity of this compound for Lck over other closely related kinases.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular Assays
Possible Cause: The observed phenotype may be due to off-target effects of this compound, where it inhibits kinases other than Lck.
Troubleshooting Steps:
-
Review the Selectivity Profile: Compare the concentration of this compound used in your experiment with the IC50 values in the table above. If the concentration is high enough to inhibit other Src family kinases, this could explain the unexpected phenotype.
-
Perform a Rescue Experiment: To confirm that the observed effect is due to Lck inhibition, you can perform a rescue experiment. This involves expressing a drug-resistant mutant of Lck in your cells. If the phenotype is reversed, it suggests the effect is on-target.
-
Use a Structurally Different Lck Inhibitor: Compare the results obtained with this compound to those from another Lck inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
Issue 2: Inconsistent Results in Downstream Signaling Analysis (e.g., Western Blot)
Possible Cause: Inconsistent results could be due to the activation of compensatory signaling pathways or off-target effects on kinases in other pathways.
Troubleshooting Steps:
-
Broad Kinome Profiling: To get a comprehensive view of the kinases inhibited by this compound at your experimental concentration, consider a kinome profiling service. This will screen the inhibitor against a large panel of kinases.
-
Phospho-Proteomics Analysis: A mass spectrometry-based phospho-proteomics approach can provide an unbiased view of the signaling pathways affected by this compound treatment.
-
Western Blot for Key Off-Targets: Based on the selectivity profile, perform western blots to check the phosphorylation status of downstream targets of the most likely off-target kinases (e.g., Fyn, Src).
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound across a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercial kinome profiling service that offers a comprehensive panel of active human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or an in vitro kinase activity assay.
-
Competition Binding Assay: Measures the ability of this compound to displace a labeled ligand from the ATP-binding site of each kinase.
-
Kinase Activity Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.
-
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity (Kd) for each kinase at a specific concentration of this compound. This data can be used to generate a selectivity profile.
Protocol 2: Western Blot for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of Lck and potential off-target kinases.
Methodology:
-
Cell Treatment: Treat your cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., phospho-ZAP-70, total ZAP-70, phospho-ERK, total ERK).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to determine the effect of this compound.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: On-target and potential off-target signaling pathways of this compound.
References
Technical Support Center: Assessing BMS-243117 Cytotoxicity in T-Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of the Lck inhibitor BMS-243117 in various T-cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cells?
This compound is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Lck is one of the first kinases activated upon TCR engagement, and it plays a crucial role in initiating the signaling cascade that leads to T-cell activation, proliferation, and cytokine production. This compound exerts its effect by binding to the ATP-binding site of Lck, thereby preventing the phosphorylation of its downstream targets and inhibiting T-cell activation and proliferation.[1][2]
Q2: What is the known potency of this compound?
This compound has a high potency for the Lck enzyme with an IC50 of 4 nM.[1][2] In functional assays, it has been shown to inhibit the proliferation of anti-CD3/anti-CD28 induced human peripheral blood T-cells (PBLs) with an IC50 of 1.1 µM.[1][2]
Q3: In which T-cell lines has the cytotoxicity of this compound been evaluated?
Currently, publicly available data on the specific cytotoxic IC50 values of this compound in various T-cell lines such as Jurkat, MOLT-4, or CEM is limited. The primary reported inhibitory concentration is for peripheral blood lymphocytes (PBLs). To determine the specific cytotoxicity in different T-cell lines, it is recommended to perform in-house cytotoxicity assays as detailed in the protocols section below.
Q4: What are the expected outcomes of treating T-cell lines with this compound?
Given that this compound inhibits Lck, a key component of the T-cell activation pathway, treatment of T-cell lines is expected to lead to a dose-dependent inhibition of proliferation and, at higher concentrations or longer exposure times, induction of apoptosis (programmed cell death). The sensitivity to this compound may vary between different T-cell lines due to variations in their dependence on the Lck signaling pathway for survival and proliferation.
Quantitative Data Summary
| Compound | Target | Cell Type | Assay | IC50 |
| This compound | p56Lck | Enzyme Assay | Kinase Activity | 4 nM[1][2] |
| This compound | Lck | Human PBLs | Anti-CD3/anti-CD28 induced proliferation | 1.1 µM[1][2] |
Signaling Pathways and Experimental Workflows
Lck Signaling Pathway in T-Cells
Caption: Lck signaling pathway initiated by TCR engagement and inhibited by this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for determining the cytotoxicity of this compound in T-cell lines.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
T-cell lines (e.g., Jurkat, MOLT-4)
-
This compound
-
RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed T-cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate in a final volume of 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
T-cell lines
-
This compound
-
RPMI-1640 medium (low serum, e.g., 1% FBS)
-
96-well plates
-
Plate reader (490 nm)
Procedure:
-
Seed T-cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Following the manufacturer's instructions, transfer a portion of the cell supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
T-cell lines
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed T-cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Troubleshooting Guide
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in cytotoxicity assays.
Q&A Troubleshooting Guide
Q: My replicate wells show high variability. What could be the cause?
-
A: High variability can stem from several factors:
-
Inconsistent cell seeding: Ensure your cell suspension is homogenous before and during plating.
-
Pipetting errors: Use calibrated pipettes and ensure consistent technique.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Q: I am seeing very low signal or no cytotoxic effect even at high concentrations of this compound. What should I do?
-
A: This could be due to several reasons:
-
Insufficient incubation time: The cytotoxic effects may take longer to manifest. Try extending the incubation period (e.g., to 72 hours).
-
Low cell density: Ensure you are seeding an optimal number of cells per well. Too few cells will result in a low signal-to-noise ratio.
-
Cell line resistance: The specific T-cell line you are using might be less dependent on the Lck pathway and therefore more resistant to this compound.
-
Compound integrity: Ensure the this compound stock solution is properly stored and has not degraded.
-
Q: My untreated control cells show low viability. What is the problem?
-
A: This indicates a problem with your cell culture conditions:
-
Poor cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Over-seeding: Plating too many cells can lead to nutrient depletion and cell death.
-
Contamination: Check your cell culture for any signs of microbial contamination.
-
Q: My results are not reproducible between experiments. How can I improve this?
-
A: Lack of reproducibility is often due to subtle variations in experimental conditions:
-
Cell passage number: Use cells within a consistent and defined passage number range, as high passage numbers can lead to phenotypic changes.
-
Reagent preparation: Prepare fresh reagents for each experiment whenever possible.
-
Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for all steps of the experiment to ensure consistency.
-
References
Optimizing BMS-243117 incubation time for maximal Lck inhibition
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions for optimizing the use of BMS-243117, a potent Lck inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] It binds to the ATP-binding site of Lck, preventing the transfer of phosphate from ATP to its substrates.[1][2]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for Lck is 4 nM.[1][3] In cell-based assays, it inhibits anti-CD3/anti-CD28 induced proliferation of human peripheral blood T-cells with an IC50 of 1.1 µM.[1][3] For a detailed selectivity profile, please refer to the data table below.
Q3: What is the primary cellular effect of Lck inhibition by this compound?
A3: Lck is a key initiator of the T-cell receptor (TCR) signaling cascade.[4] Inhibition of Lck by this compound blocks the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the TCR-associated CD3 chains, which in turn prevents the recruitment and activation of downstream signaling molecules like ZAP-70, ultimately leading to the suppression of T-cell activation and proliferation.[4]
Q4: How can I determine the optimal incubation time for this compound in my specific cell line?
A4: The optimal incubation time to achieve maximal Lck inhibition can vary depending on the cell type, its metabolic activity, and the experimental conditions. A time-course experiment is the most effective method to determine this. You should treat your cells with a fixed concentration of this compound and analyze the phosphorylation of Lck at its activating site (Tyrosine 394) at various time points. The detailed protocol below provides a step-by-step guide for this experiment.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against Lck and other related kinases.
| Kinase Target | IC50 (nM) |
| Lck | 4 |
| Fyn | 32 |
| Fgr | 60 |
| Blk | 84 |
| Src | 158 |
| Lyn | 330 |
| Hck | 960 |
| Data sourced from MedChemExpress product datasheet.[3] |
Lck Signaling Pathway
Caption: Lck Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol describes a method to determine the optimal incubation time of this compound for maximal inhibition of Lck activity in Jurkat T-cells, a common model for T-cell signaling. The readout is the phosphorylation level of Lck at Tyrosine 394 (p-Lck Y394), a marker for its active state.[4][5]
1. Cell Culture and Stimulation:
-
Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed 2 x 10^6 cells per well in a 6-well plate.
-
Starve the cells in serum-free RPMI-1640 for 2-4 hours before the experiment.
-
Prepare a working solution of this compound in serum-free medium. A concentration of 1 µM is a good starting point based on the cellular IC50.[1]
-
Pre-incubate the cells with this compound or vehicle (DMSO) for a range of time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Stimulate the cells with anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5 minutes at 37°C.[6] An unstimulated control should be included.
2. Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 20 minutes, with vortexing every 5 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Lck (Tyr394) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Lck and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities for p-Lck (Y394) and total Lck.
-
Normalize the p-Lck signal to the total Lck signal for each time point.
-
Plot the normalized p-Lck levels against the incubation time with this compound. The time point with the lowest normalized p-Lck signal represents the optimal incubation time for maximal inhibition under your experimental conditions.
Experimental Workflow
Caption: Workflow for determining the optimal this compound incubation time.
Troubleshooting Guide
Issue 1: No inhibition of Lck phosphorylation is observed at any incubation time.
-
Possible Cause 1: this compound concentration is too low.
-
Solution: Although the cellular IC50 is 1.1 µM, this can be cell-line dependent. Perform a dose-response experiment with a range of this compound concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration for your specific cells.
-
-
Possible Cause 2: Ineffective T-cell stimulation.
-
Solution: Ensure that your anti-CD3 and anti-CD28 antibodies are of good quality and used at the correct concentration. Check for a robust increase in p-Lck (Y394) in your vehicle-treated, stimulated control compared to the unstimulated control.
-
-
Possible Cause 3: Inhibitor instability.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Ensure the DMSO stock is anhydrous and has been stored correctly.
-
Issue 2: High background on the Western blot for p-Lck.
-
Possible Cause 1: Inappropriate blocking buffer.
-
Solution: For phospho-antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.
-
-
Possible Cause 2: Primary antibody concentration is too high.
-
Solution: Titrate your primary antibody to determine the optimal dilution that gives a strong signal with low background.
-
-
Possible Cause 3: Insufficient washing.
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell health and density.
-
Solution: Ensure that cells are in the logarithmic growth phase and have high viability. Seed cells at a consistent density for each experiment.
-
-
Possible Cause 2: Variability in incubation times.
-
Solution: Be precise with your incubation and stimulation times. Stagger the addition of reagents if you have many samples to ensure consistent timing.
-
-
Possible Cause 3: Lysates not handled properly.
-
Solution: Always keep lysates on ice to minimize phosphatase and protease activity. Use fresh lysis buffer with inhibitors for each experiment.
-
Troubleshooting Decision Tree
Caption: A troubleshooting decision tree for optimizing this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Lck activation: puzzling the pieces together - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 6. Phosphorylation Site Dynamics of Early T-cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of BMS-243117 in solution at -20°C
Welcome to the technical support center for BMS-243117. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the handling, storage, and use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For creating a high-concentration stock solution of this compound, we recommend using dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions for a this compound stock solution?
A2: To ensure the long-term stability of your this compound stock solution, we recommend aliquoting the solution into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or, for extended storage, at -80°C. Based on general stability data for similar small molecule inhibitors, stock solutions in DMSO may be stable for up to 6 months at -20°C and for 1 to 2 years at -80°C.[1][2] However, for critical experiments, it is advisable to perform a stability assessment.
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: If you observe precipitation upon thawing your stock solution, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use. To prevent precipitation, ensure that the concentration of the stock solution does not exceed its solubility limit in DMSO at the storage temperature.
Q4: How can I be sure that my stored this compound solution is still active?
A4: The most reliable way to confirm the activity of your stored this compound solution is to perform a functional assay. As this compound is an inhibitor of p56-Lck, you can assess its activity by measuring the inhibition of Lck-mediated phosphorylation of a known substrate in a biochemical assay or by evaluating its effect on T-cell activation in a cell-based assay.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots from a new stock solution. Always use a fresh aliquot for each experiment. Verify the stability of your stored solution (see Experimental Protocols). |
| Precipitation in working solution | The aqueous solubility of this compound is exceeded when diluting the DMSO stock. | Lower the final concentration in your aqueous buffer. If possible, include a small percentage of a solubilizing agent like Pluronic F-68 or Tween-80 in your final assay buffer. |
| Loss of inhibitory activity | The compound has degraded over time. | Prepare a fresh stock solution from solid material. If the problem persists, consider performing a stability study as outlined in the experimental protocols below. |
| Variability between different aliquots | Incomplete dissolution of the compound when the stock solution was initially prepared or precipitation during storage. | Before aliquoting, ensure the compound is fully dissolved by gentle warming and vortexing. When thawing an aliquot, ensure it is brought to room temperature and vortexed before use. |
Long-Term Stability of this compound in Solution at -20°C
While specific public data on the long-term stability of this compound in solution at -20°C is not available, the following data is presented as a hypothetical example based on typical stability profiles of similar small molecule kinase inhibitors.
Hypothetical Stability Data
Table 1: Hypothetical Long-Term Stability of this compound (10 mM in DMSO) at -20°C
| Time Point | Purity by HPLC (%) | Concentration by HPLC (%) | Bioactivity (IC₅₀ in Lck Kinase Assay, nM) |
| Initial | 99.8 | 100.0 | 4.1 |
| 1 Month | 99.7 | 99.5 | 4.3 |
| 3 Months | 99.5 | 99.1 | 4.5 |
| 6 Months | 99.2 | 98.5 | 4.8 |
| 12 Months | 98.5 | 97.2 | 5.5 |
| 24 Months | 97.1 | 95.0 | 6.8 |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a typical workflow for conducting a long-term stability study of this compound in a DMSO stock solution stored at -20°C.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous, sterile-filtered DMSO.
-
Ensure the compound is fully dissolved by gentle warming (if necessary) and vortexing.
-
Aliquot the stock solution into multiple single-use, light-protected vials.
2. Initial Analysis (Time Zero):
-
Take an initial aliquot for immediate analysis.
-
Purity and Concentration Analysis: Analyze the sample by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration.
-
Bioactivity Analysis: Perform a biochemical kinase assay using recombinant p56-Lck to determine the initial IC₅₀ value.
3. Storage:
-
Store the remaining aliquots at -20°C in the dark.
4. Subsequent Time Points:
-
At designated time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot for analysis.
-
Thaw the aliquot at room temperature and vortex gently.
-
Repeat the HPLC and bioactivity analyses as performed at time zero.
5. Data Analysis:
-
Compare the purity, concentration, and IC₅₀ values at each time point to the initial measurements to assess the stability of the compound.
Visualizations
Signaling Pathway
Caption: T-Cell Receptor (TCR) signaling pathway with Lck inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
How to prevent BMS-243117 precipitation in cell culture
Welcome to the technical support center for BMS-243117, a potent and selective Lck inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective benzothiazole-based inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), with an IC50 of 4 nM.[1][2][3] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation and development. By inhibiting Lck, this compound blocks the phosphorylation of downstream targets, thereby suppressing T-cell proliferation.[1][2][3] It has been shown to inhibit anti-CD3/anti-CD28 induced proliferation of human peripheral blood T-cells (PBL) with an IC50 of 1.1 μM.[1][2][3]
Q2: Why is my this compound precipitating in my cell culture medium?
A2: Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common challenge, often due to the compound's hydrophobic nature and low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous medium, the rapid change in solvent polarity can cause the compound to "crash out" of solution if its concentration exceeds its solubility limit in the final medium.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For many hydrophobic small molecules, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM). It is crucial to use a fresh, high-purity grade of DMSO to avoid introducing water, which can affect the solubility and stability of the compound.
Q4: How can the composition of the cell culture medium affect this compound solubility?
A4: The components of your cell culture medium, such as salts, pH, and the presence of serum, can influence the solubility of this compound. Serum proteins, like albumin, can bind to hydrophobic compounds, which can increase their apparent solubility in the medium. It is advisable to perform initial solubility tests in both your base medium and complete medium containing serum.
Q5: How should I store my this compound stock solutions?
A5: To maintain the stability and integrity of this compound, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final working concentration. - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols). |
| Rapid solvent exchange from DMSO to aqueous medium. | - Perform a stepwise (serial) dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) complete cell culture medium before adding it to the final volume. - Add the compound dropwise while gently vortexing or swirling the medium. | |
| Low temperature of the cell culture medium. | - Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. | |
| Precipitation Over Time in the Incubator | Evaporation of the medium, leading to an increased concentration of this compound. | - Ensure proper humidification of your cell culture incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Instability of this compound in the cell culture medium at 37°C. | - Prepare fresh working solutions for each experiment. - For long-term experiments, consider refreshing the medium with freshly prepared inhibitor at regular intervals. - Perform a stability study to determine the half-life of the compound in your experimental conditions (see Experimental Protocols). | |
| Final DMSO concentration is too high. | - Keep the final DMSO concentration in your cell culture below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 416.92 g/mol )
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 100 µM):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, dilute the 10 mM stock 1:100 in pre-warmed complete cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium.
-
Mix gently by pipetting up and down.
-
-
Prepare the Final Working Solution (e.g., 1 µM):
-
Further dilute the 100 µM intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium for a final volume of 1 mL.
-
The final DMSO concentration in this example would be 0.01%.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions:
-
In the 96-well plate, prepare a 2-fold serial dilution of the this compound DMSO stock solution in your complete cell culture medium. Start with a high concentration that is expected to precipitate.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
At each time point, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is the maximum soluble concentration of this compound under these conditions.
-
Visualizations
Lck Signaling Pathway
Caption: Lck signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Addressing variability in BMS-243117 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using the Lck inhibitor, BMS-243117.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, benzothiazole-based inhibitor of p56Lck (Lck), a non-receptor Src family tyrosine kinase.[1] It functions by binding to the ATP-binding site of Lck, thereby preventing the transfer of phosphate from ATP to its substrates.[1] Lck is a key signaling molecule in T-cells, and its inhibition blocks T-cell activation and proliferation.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound, like other benzothiazole derivatives, is sparingly soluble in aqueous solutions but is soluble in organic solvents such as DMSO.[4][5][6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be stored at -20°C or -80°C. For use in cell culture, the DMSO stock should be diluted in pre-warmed media to the final desired concentration, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced toxicity.
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue. Here are a few troubleshooting steps:
-
Ensure the final DMSO concentration is optimal: While needing to be low to avoid toxicity, a final DMSO concentration of up to 1% can aid in solubility.
-
Pre-warm the media: Adding the compound to pre-warmed media can help with solubility.
-
Increase the volume of media: Diluting the compound into a larger volume of media can prevent the local concentration from exceeding its solubility limit.
-
Vortex gently while adding: Mix the solution gently as you add the compound to aid in its dispersion.
-
Consider the use of a surfactant: In some biochemical assays, a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain the solubility of hydrophobic compounds. However, their use in cell-based assays should be carefully validated.
Q4: What are the known off-target effects of this compound?
A4: this compound is a selective Lck inhibitor, but it can also inhibit other members of the Src family of kinases with varying potency.[1] Understanding these off-target effects is crucial for interpreting experimental results. Refer to the data table below for IC50 values against a panel of kinases.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Kinase Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent ATP Concentration | The inhibitory activity of ATP-competitive inhibitors like this compound is highly sensitive to the ATP concentration in the assay. Ensure that the ATP concentration is kept constant across all experiments and is ideally at or below the Km of Lck for ATP. |
| Enzyme Activity | The activity of the purified Lck enzyme can vary between batches and with storage time. Always perform a positive control with a known Lck inhibitor to validate the assay performance. |
| Substrate Quality | The purity and concentration of the substrate can affect the kinase reaction rate. Use a high-quality, validated substrate and ensure its concentration is consistent. |
| Buffer Composition | Ensure the kinase assay buffer has the correct pH and contains the necessary co-factors, such as MgCl2. Prepare fresh buffer for each set of experiments. |
Issue 2: Inconsistent Inhibition of T-cell Proliferation
| Possible Cause | Troubleshooting Steps |
| Cell Health and Density | The health and density of the T-cells can significantly impact their response to stimulation and inhibition. Ensure that the cells are healthy and in the logarithmic growth phase. Optimize the cell seeding density for your specific assay. |
| Stimulation Conditions | The concentration of anti-CD3 and anti-CD28 antibodies used for T-cell stimulation is critical. Titrate the antibodies to determine the optimal concentration for robust proliferation in your system. |
| Compound Stability in Media | While specific data for this compound is limited, benzothiazole derivatives can have limited stability in aqueous solutions. Prepare fresh dilutions of the compound in media for each experiment and minimize the time the compound is in the media before being added to the cells. |
| Incomplete Mixing | Ensure that the compound is thoroughly mixed into the cell culture medium to achieve a homogenous concentration. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Src Family Kinases
| Kinase | IC50 (nM) |
| Lck | 4 |
| Fyn | 32 |
| Blk | 84 |
| Fgr | 60 |
| Src | 158 |
| Lyn | 330 |
| Hck | 960 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro Lck Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound.
-
Reagents:
-
Purified recombinant Lck enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for Lck)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of Lck enzyme diluted in kinase buffer to each well.
-
Add 2 µL of a mixture of the kinase substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol describes a common method to assess the effect of this compound on T-cell proliferation.
-
Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 antibody (for plate coating)
-
Soluble anti-CD28 antibody
-
This compound (diluted in cell culture medium)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Add the cells to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Analyze the CFSE dilution by flow cytometry to determine the extent of cell proliferation.
-
Mandatory Visualization
Caption: Lck Signaling Pathway and the Point of Inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 3. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with BMS-243117 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BMS-243117, a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of p56-Lck, a Src family tyrosine kinase.[1] It binds to the ATP-binding site of Lck, preventing the transfer of phosphate groups and thereby inhibiting its kinase activity.[1][2] This inhibition disrupts downstream signaling pathways that are dependent on Lck.[2]
Q2: What is the expected biological effect of this compound in T-cells?
A2: Lck is a key initiator of T-cell receptor (TCR) signaling.[2] Therefore, treatment with this compound is expected to inhibit TCR-mediated signaling cascades, leading to a reduction in T-cell activation, proliferation, and cytokine release.[1][3]
Q3: Is this compound completely specific for Lck?
A3: While this compound is described as a selective Lck inhibitor, it is important to remember that complete specificity for a single kinase is rare for any small molecule inhibitor.[4] As a member of the Src kinase family, there is a potential for off-target activity against other Src family kinases or even unrelated kinases, although specific kinome-wide screening data for this compound is not widely public.[4]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For specific storage and handling instructions, always refer to the manufacturer's product data sheet. Generally, kinase inhibitors are sensitive to temperature, light, and moisture.
Troubleshooting Guide: Interpreting Unexpected Phenotypes
Researchers may occasionally observe phenotypes that are not immediately explained by the canonical role of Lck in TCR signaling. This guide provides a framework for troubleshooting such unexpected results.
Issue 1: Unexpected Cell Death or Apoptosis
Description: You observe significant apoptosis or a reduction in cell viability in your cell population, even at concentrations intended to only inhibit Lck signaling.
Potential Causes and Troubleshooting Steps:
-
On-Target Apoptosis Induction: Inhibition of Lck can, in some contexts, lead to apoptosis. Lck is known to be involved in pathways that promote cell survival in certain cancer cells, such as Chronic Lymphocytic Leukemia (CLL).[5]
-
Recommendation: Investigate markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot or flow cytometry to confirm if the observed cell death is programmed.
-
-
Off-Target Effects: this compound may be inhibiting other kinases that are critical for cell survival in your specific cell type.
-
Recommendation: Perform a dose-response curve to determine if the apoptotic effect is concentration-dependent and distinct from the concentration required for Lck inhibition. Consider using a structurally different Lck inhibitor to see if the phenotype persists.
-
-
Cell Cycle Arrest: Some kinase inhibitors can induce cell cycle arrest, which may be followed by apoptosis.[6]
-
Recommendation: Analyze the cell cycle distribution of your treated cells using flow cytometry (e.g., propidium iodide staining).
-
Issue 2: Paradoxical Pathway Activation
Description: Instead of the expected inhibition, you observe an increase in the phosphorylation of a downstream signaling molecule or activation of a related pathway.
Potential Causes and Troubleshooting Steps:
-
Feedback Loop Disruption: Inhibition of a kinase can sometimes disrupt a negative feedback loop, leading to the hyperactivation of an upstream or parallel pathway.
-
Recommendation: Map out the known signaling network around Lck in your system. Use phospho-specific antibodies for a panel of key signaling nodes to get a broader picture of the signaling changes.
-
-
Scaffolding Effects of Inhibitor-Bound Kinase: In some cases, a kinase inhibitor can lock the target kinase in a conformation that, while catalytically inactive, can still act as a scaffold and promote the assembly of signaling complexes, leading to paradoxical activation of a downstream effector.[7]
-
Recommendation: This is a complex phenomenon to dissect. Consider co-immunoprecipitation experiments to see if this compound treatment alters the protein-protein interactions of Lck.
-
Issue 3: Effects in Non-T-cells
Description: You observe a phenotype in a cell type that is not a T-lymphocyte.
Potential Causes and Troubleshooting Steps:
-
Lck Expression in Other Cell Types: While predominantly in T-cells, Lck is also expressed in other cell types, including B-cells and some neuronal cells.[8]
-
Recommendation: Confirm the expression of Lck in your cell line at the protein level using Western blot.
-
-
Off-Target Inhibition of Other Src Family Kinases: Many cell types express other Src family kinases (e.g., Src, Fyn, Lyn) that may be inhibited by this compound. These kinases have broad roles in cell adhesion, migration, and proliferation.
-
Recommendation: Consult a kinase expression database to identify which Src family kinases are expressed in your cell type. If possible, use a more specific inhibitor for the suspected off-target kinase to see if it recapitulates the phenotype.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| p56-Lck | Kinase Assay | 4 nM | [1] |
| T-cell Proliferation | Cellular Assay | 1.1 µM | [1] |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental system.
-
Reconstitution: Reconstitute this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Refer to the manufacturer's datasheet for solubility information. Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.
-
Treatment Preparation: Dilute the this compound stock solution in your cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. This will be dependent on the specific endpoint being measured (e.g., 1-2 hours for signaling studies, 24-72 hours for proliferation or apoptosis assays).
-
Downstream Analysis: Following incubation, harvest the cells for your intended analysis (e.g., Western blotting, flow cytometry, proliferation assay).
Protocol for Western Blot Analysis of Lck Pathway Inhibition
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a downstream Lck target (e.g., phospho-ZAP70, phospho-LAT) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Visualizations
Caption: Lck Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Unexpected Phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of Lck: the search for specificity within a kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle population effects in perturbation studies | Molecular Systems Biology [link.springer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Mitigating the Impact of BMS-243117 on Fyn and other Src Kinases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the Src family kinase inhibitor, BMS-243117. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to effectively manage the on-target and potential off-target effects of this compound on Fyn and other Src family kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective, benzothiazole-based inhibitor of p56-Lck (Lymphocyte-specific protein tyrosine kinase), a member of the Src family of non-receptor tyrosine kinases.[1] It has a reported IC50 of 4 nM for Lck.[1] Functionally, it inhibits the proliferation of human peripheral blood T-cells stimulated with anti-CD3/anti-CD28 with an IC50 of 1.1 μM.[1]
Q2: Is this compound likely to inhibit Fyn and other Src family kinases?
A2: Due to the high degree of homology within the ATP-binding pocket of Src family kinases (SFKs), it is plausible that this compound may exhibit inhibitory activity against other members such as Fyn, Src, Lyn, Yes, and Hck. However, the selectivity profile of this compound across the entire Src family is not widely published. Therefore, it is crucial for researchers to experimentally determine the IC50 values for Fyn and other SFKs of interest to understand the compound's specific activity in their experimental system.
Q3: What are the potential off-target effects of this compound and how can I mitigate them?
A3: Off-target effects of kinase inhibitors can arise from interactions with other kinases or cellular proteins.[2][3][4][5] While this compound is reported to be selective for Lck, its broader kinome-wide selectivity is not extensively documented. To mitigate potential off-target effects:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves the desired inhibition of the primary target to minimize engagement with lower-affinity off-targets.
-
Employ a secondary inhibitor: Use a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is on-target.
-
Utilize genetic approaches: Employ siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the target kinase (e.g., Fyn) to validate that the pharmacological and genetic interventions produce a similar phenotype.
-
Perform a kinome scan: For comprehensive characterization, consider a commercial kinome profiling service to screen this compound against a large panel of kinases.
Q4: I am not seeing the expected level of inhibition in my cell-based assay. What could be the issue?
A4: Discrepancies between biochemical IC50 values and cellular efficacy are common. Several factors could be at play:
-
Cell permeability: The compound may have poor cell membrane permeability.
-
High intracellular ATP: The high concentration of ATP in cells can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50.
-
Efflux pumps: The cells may be actively removing the inhibitor via efflux pumps.
-
Protein binding: The inhibitor may bind to plasma proteins in the culture medium or other intracellular proteins, reducing its free concentration.
-
Cellular context: The activation state of the kinase and the presence of scaffolding proteins in a cellular environment can differ from an in vitro kinase assay.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background phosphorylation of Src family kinases in Western blot. | - Sub-optimal antibody concentration.- Incomplete blocking.- High basal kinase activity in the cell line. | - Titrate the primary antibody to determine the optimal concentration.- Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).- Serum-starve cells for several hours before the experiment to reduce baseline signaling. |
| Inconsistent IC50 values between experiments. | - Variation in cell density or passage number.- Inconsistent inhibitor preparation.- Fluctuation in incubation times. | - Maintain a consistent cell passage number and seeding density.- Prepare fresh dilutions of this compound from a DMSO stock for each experiment.- Ensure precise and consistent timing for inhibitor treatment and cell lysis. |
| Unexpected cell toxicity at concentrations intended to be selective for Lck/Fyn. | - Potent off-target effects on kinases essential for cell survival.[2] | - Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the toxic concentration range.- Compare the viability effects with a structurally different Src family kinase inhibitor. |
| Loss of inhibitor effect over time in long-term experiments. | - Metabolic degradation of this compound by the cells.- Development of cellular resistance mechanisms. | - Replenish the media with fresh inhibitor at regular intervals.- For long-term studies, consider if compensatory signaling pathways may be activated. |
Quantitative Data
| Kinase | IC50 (nM) | Assay Type | Reference |
| Lck | 4 | Biochemical | [1] |
| Fyn | To be determined | Biochemical | - |
| Src | To be determined | Biochemical | - |
| Yes | To be determined | Biochemical | - |
| Lyn | To be determined | Biochemical | - |
| Hck | To be determined | Biochemical | - |
| T-Cell Proliferation | 1100 | Cell-based | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 for Fyn and other Src Kinases
This protocol describes a general method to determine the IC50 of this compound against purified Fyn or other Src family kinases.
Materials:
-
Recombinant human Fyn kinase (or other Src family kinase)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. Include a DMSO-only control.
-
Add 1 µL of the diluted inhibitor or DMSO to the wells of a 96-well plate.
-
Add 2 µL of a solution containing the Fyn kinase and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to the Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the kinase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Fyn Phosphorylation
This protocol allows for the assessment of this compound's effect on the phosphorylation of Fyn at its activation loop (Tyr420 for Fyn, equivalent to Tyr416 in Src).
Materials:
-
Cell line with detectable Fyn expression and activation
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src family (Tyr416), anti-Fyn, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-Src family (Tyr416) antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with anti-Fyn and anti-GAPDH antibodies to determine total Fyn levels and confirm equal loading.
Protocol 3: Cell Migration Assay (Boyden Chamber)
This protocol can be used to evaluate the impact of this compound on the migratory capacity of cells, a process often regulated by Src family kinases.
Materials:
-
Boyden chamber apparatus with 8 µm pore size inserts
-
Cell line of interest
-
Serum-free culture medium
-
Culture medium with 10% FBS (chemoattractant)
-
This compound
-
Cell stain solution (e.g., crystal violet)
-
Extraction buffer
Procedure:
-
Prepare a cell suspension in serum-free medium.
-
Add medium with 10% FBS to the lower chamber of the Boyden apparatus.
-
Add the cell suspension, with or without various concentrations of this compound, to the upper chamber (the insert).
-
Incubate for 12-24 hours to allow for cell migration.
-
Remove the non-migratory cells from the top of the insert with a cotton swab.
-
Fix and stain the migratory cells on the underside of the insert with crystal violet.
-
Elute the stain with extraction buffer and measure the absorbance to quantify the number of migrated cells.
Visualizations
Caption: Simplified signaling pathway of T-Cell Receptor (TCR) activation involving Lck and Fyn, and the inhibitory points of this compound.
Caption: Experimental workflow for determining the IC50 of this compound against Fyn or other Src family kinases.
Caption: A logical workflow for troubleshooting on-target versus off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-243117 for High-Throughput Screening
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-243117 in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, benzothiazole-based inhibitor of p56Lck (Lck), a lymphocyte-specific protein tyrosine kinase.[1][2] Its mechanism of action involves binding to the ATP-binding site of Lck, which prevents the transfer of phosphate to its downstream substrates, thereby inhibiting T-cell signaling and proliferation.[1]
Q2: What is the primary cellular effect of this compound?
A2: The primary cellular effect of this compound is the inhibition of T-cell proliferation. It has been shown to inhibit anti-CD3/anti-CD28 induced proliferation of human peripheral blood T-cells (PBL) with an IC50 of 1.1 μM.[1][2]
Q3: What are the key in-vitro potency values for this compound?
A3: this compound is a highly potent inhibitor of the Lck enzyme with an IC50 of 4 nM in biochemical assays.[1][2] Its cellular potency is demonstrated by an IC50 of 1.1 μM for the inhibition of T-cell proliferation.[1][2]
Q4: What is the Lck signaling pathway targeted by this compound?
A4: Lck is a critical kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, which leads to the recruitment and activation of another kinase, ZAP-70. This initiates a signaling cascade that results in T-cell activation, cytokine production, and proliferation. By inhibiting Lck, this compound effectively blocks this entire downstream cascade.
Lck Signaling Pathway
References
Validation & Comparative
A Head-to-Head Comparison of Lck Inhibitors: BMS-243117 and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitors, the lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a critical target for therapeutic intervention in autoimmune diseases and T-cell mediated disorders. BMS-243117 is a potent and selective benzothiazole-based inhibitor of p56Lck.[1][2] This guide provides a comprehensive head-to-head comparison of this compound with other notable Lck inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of Lck Inhibitors
The following table summarizes the biochemical potency and cellular activity of this compound and other selected Lck inhibitors. The data presented is compiled from various sources and should be interpreted with consideration for the different experimental conditions under which they were generated.
| Inhibitor | Lck IC50 (nM) | Other Kinase IC50 (nM) | Cellular Assay | Cellular IC50 (µM) |
| This compound | 4[1][2] | Src: 632, Fyn: 128, Hck: 3840, Blk: 336, Lyn: 1320, Fgr: 240[1][2] | Anti-CD3/anti-CD28 induced PBL proliferation | 1.1[1][2] |
| WH-4-023 | 2[3] | Src: 6[3] | Not specified | Not specified |
| RK-24466 | <1-2 | Not specified | Not specified | Not specified |
| PP1 | 5[1] | Fyn: 6, Src: 170[4] | Not specified | Not specified |
| PP2 | 4[1] | Fyn: 5[4] | Not specified | Not specified |
| A-770041 | 147[5][6] | Fyn: 44,100[5] | Concanavalin A-stimulated IL-2 production in whole blood | ~0.08[6] |
| Dasatinib | Low pM range[7] | Potent inhibitor of Src and Abl family kinases[7][8] | Inhibition of TCR-mediated T-cell activation | 0.01 (inhibition of TCR signaling)[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Lck inhibitors.
Protocol 1: Lck Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to the Lck kinase.
Materials:
-
Lck Kinase (recombinant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test Inhibitor (e.g., this compound)
-
Kinase Buffer
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the Lck kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test inhibitor solution, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the Alexa Fluor® 647-labeled kinase tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Protocol 2: T-Cell Proliferation Assay (Anti-CD3/Anti-CD28 Stimulation)
This protocol outlines a method to assess the effect of an Lck inhibitor on T-cell proliferation following activation of the T-cell receptor (TCR).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
Test Inhibitor (e.g., this compound)
-
RPMI-1640 medium supplemented with 10% FBS
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well flat-bottom plate
Procedure:
-
Plate Coating (if using plate-bound anti-CD3): Coat the wells of a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells with sterile PBS before use.[10][11][12]
-
Cell Preparation: Label the T-cells with a cell proliferation dye, if using, according to the manufacturer's instructions. Resuspend the cells in complete RPMI-1640 medium.
-
Inhibitor Treatment: Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Cell Seeding and Stimulation: Seed the T-cells into the wells of the 96-well plate. For stimulation, add soluble anti-CD28 antibody to all wells (except for unstimulated controls). If using soluble anti-CD3, add it at this step.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[13]
-
Proliferation Measurement:
-
Dye Dilution: If using a proliferation dye, harvest the cells and analyze the dye dilution by flow cytometry.
-
[3H]-thymidine Incorporation: Add [3H]-thymidine to the wells for the last 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the percentage of inhibition of proliferation for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Lck Signaling Pathway in T-Cell Activation.
Caption: General Workflow for Lck Inhibitor Screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. T Cell Activation with anti-CD3 Antibodies Protocol - Mouse [protocols.io]
- 12. T Cell Activation with anti-CD3 Antibodies Protocol - Mouse [protocols.io]
- 13. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Specificity of BMS-243117 Through Kinase Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor BMS-243117 with other relevant inhibitors, supported by available experimental data. The focus is on validating the specificity of this compound as a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling pathway.
Comparative Kinase Profiling
This compound is a potent, ATP-competitive inhibitor of Lck with a reported IC50 of 4 nM. Its specificity has been assessed against a panel of related Src family kinases.[1] To provide a broader context for its performance, this section compares the inhibitory activity of this compound with other well-characterized kinase inhibitors known to target Lck and other Src family kinases: Dasatinib, Saracatinib, and Bosutinib.
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | Saracatinib IC50 (nM) | Bosutinib IC50 (nM) |
| Lck | 4 | ~1 | 2.7 | 1.2 |
| Fyn | 128 | <1 | 3.0 | 1.1 |
| Src | 632 | <1 | 2.7 | 1.0 |
| Yes | - | <1 | 2.1 | 1.1 |
| Blk | 336 | - | 4.8 | - |
| Hck | 3840 | - | - | 4.0 |
| Lyn | 1320 | - | 4.8 | 6.0 |
| Fgr | 240 | - | 3.9 | - |
Experimental Protocols
A robust method for determining the inhibitory activity of compounds against Lck is the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Lck Kinase Activity Assay using ADP-Glo™
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound (e.g., this compound) against Lck kinase.
Materials:
-
Recombinant human Lck enzyme
-
Lck substrate (e.g., a synthetic peptide like Lcktide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 5 µL of a solution containing the Lck enzyme and Lck substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizing Key Processes
To better understand the context of this compound's activity, the following diagrams illustrate the experimental workflow for kinase profiling and the Lck signaling pathway.
Caption: Workflow for a typical in vitro kinase profiling experiment.
Caption: Simplified Lck signaling pathway in T-cell activation.
Conclusion
The available data confirms that this compound is a highly potent inhibitor of Lck. Its selectivity profile against a small panel of Src family kinases demonstrates a preference for Lck, although it does show activity against other members at higher concentrations. A comprehensive kinome-wide scan would be invaluable to fully validate its specificity and identify any potential off-target effects. When compared to other multi-kinase inhibitors like Dasatinib, which shows broad and potent inhibition across the Src family, this compound appears to offer a more targeted approach for Lck inhibition. For researchers investigating the specific roles of Lck in cellular signaling, this compound represents a valuable tool, though careful consideration of its activity against other Src family kinases is warranted, especially at higher concentrations.
References
A Comparative Guide to BMS-243117 and PP2 in T-Lymphocyte Function Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used kinase inhibitors, BMS-243117 and PP2, in the context of T-lymphocyte function assays. Understanding the specific effects and selectivity of these inhibitors is crucial for the accurate interpretation of experimental results and for the development of targeted immunomodulatory therapies. This document summarizes their performance based on available experimental data, provides detailed experimental protocols, and visualizes key signaling pathways and workflows.
Executive Summary
This compound and PP2 are both potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade that governs T-lymphocyte activation, proliferation, and cytokine production. While both compounds effectively inhibit Lck, their selectivity profiles against other kinases can differ, potentially leading to distinct biological outcomes. This guide aims to provide a clear comparison to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and PP2. Direct comparative studies providing IC50 values from the same experimental setup are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Inhibition of T-Lymphocyte Proliferation
| Compound | Target | Assay Type | Cell Type | Stimulus | IC50 |
| This compound | Lck | T-cell Proliferation | Human Peripheral Blood Lymphocytes (PBLs) | anti-CD3/anti-CD28 | 1.1 µM |
| PP2 | Src family kinases (including Lck) | T-cell Proliferation | Human T-cells | Not specified | ~0.6 µM |
Table 2: Kinase Selectivity Profile
| Compound | Primary Target(s) | IC50 (Lck) | IC50 (Fyn) | Other Notable Targets (IC50) |
| This compound | Lck | 4 nM | - | Data on broader kinase panel not readily available. Described as a selective Lck inhibitor. |
| PP2 | Src family kinases | 4 nM | 5 nM | Hck (5 nM). Weakly inhibits ZAP-70 (>100 µM) and JAK2 (>50 µM). |
Mechanism of Action and Signaling Pathways
Both this compound and PP2 are ATP-competitive inhibitors that target the kinase domain of Lck. Lck is one of the first kinases activated upon T-cell receptor (TCR) engagement with an antigen-presenting cell. Its activation initiates a signaling cascade that leads to T-cell activation.
Figure 1: Simplified Lck signaling pathway in T-cell activation and points of inhibition.
Experimental Protocols
Detailed methodologies for key T-lymphocyte function assays are provided below.
T-Lymphocyte Proliferation Assay (CFSE-based)
This assay measures the ability of T-lymphocytes to proliferate upon stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound and PP2
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
CFSE Labeling:
-
Wash isolated PBMCs twice with PBS.
-
Resuspend cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and PP2 in complete RPMI-1640 medium. Add 50 µL of the inhibitor dilutions to the respective wells.
-
Add 50 µL of a stimulation cocktail containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies.
-
Include appropriate controls: unstimulated cells (no antibodies), stimulated cells without inhibitor (vehicle control), and wells with inhibitor alone.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest cells from each well.
-
Wash cells with PBS containing 2% FBS.
-
Acquire samples on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm.
-
Analyze the data by gating on the lymphocyte population based on forward and side scatter properties.
-
Proliferation is measured by the decrease in CFSE fluorescence intensity. The percentage of proliferating cells and the proliferation index can be calculated using appropriate software.
-
Cross-Validation of BMS-243117 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of BMS-243117, a potent Lck inhibitor, across various research models. The data presented is compiled from multiple studies to offer a cross-validated perspective on its performance relative to other known Lck and Src family kinase inhibitors.
This compound is a benzothiazole-based inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell activation and signaling.[1][2][3] Its potential as an immunomodulatory agent has been evaluated in various preclinical models. This guide summarizes its in vitro and cellular activities and compares them with other well-characterized inhibitors targeting Lck and related kinases.
In Vitro Kinase Inhibition Profile
The potency and selectivity of this compound against Lck and other Src family kinases are crucial determinants of its biological effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant inhibitors.
| Compound | Lck IC50 (nM) | Src IC50 (nM) | Fyn IC50 (nM) | Hck IC50 (nM) | Blk IC50 (nM) | Lyn IC50 (nM) | Fgr IC50 (nM) | Abl IC50 (nM) |
| This compound | 4 [1][2] | 632 [1][3] | 128 [1][3] | 3840 [1][3] | 336 [1][3] | 1320 [1][3] | 240 [1][3] | - |
| Dasatinib | 0.5[4] | - | - | - | - | - | - | - |
| Saracatinib (AZD0530) | <4[5] | 2.7[5] | 4-10[5] | - | 4-10[5] | 4-10[5] | 4-10[5] | - |
| Bosutinib | 1 | 1.2[6] | - | - | - | - | - | 1[6] |
| A-770041 | 147[7] | - | >44,100 | - | - | - | - | - |
| PP1 | 5[3] | 170[8] | 6[8] | - | - | - | - | - |
| PP2 | 4[3] | - | 5[8] | - | - | - | - | - |
Note: IC50 values are from different sources and may have been determined under varying assay conditions. Direct comparison should be made with caution.
Cellular Activity: Inhibition of T-Cell Proliferation
A key functional consequence of Lck inhibition is the suppression of T-cell proliferation. This compound has been shown to inhibit the proliferation of human peripheral blood T-cells (PBLs) stimulated with anti-CD3 and anti-CD28 antibodies.
| Compound | Cell-Based Assay | IC50 (µM) |
| This compound | Anti-CD3/anti-CD28 induced PBL proliferation | 1.1 [1][2] |
This cellular activity is a critical validation of its in vitro potency and demonstrates its potential to modulate T-cell mediated immune responses.
Experimental Protocols
Lck Kinase Inhibition Assay (General Protocol)
Biochemical assays to determine the IC50 of inhibitors against Lck typically involve the following steps:
-
Reaction Setup: A reaction mixture is prepared containing recombinant Lck enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a buffered solution.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is quantified. This can be achieved through various methods:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[9]
-
Fluorescence-Based Assays (e.g., LanthaScreen®): Employing a terbium-labeled anti-phospho-substrate antibody and a fluorescently labeled substrate, where phosphorylation leads to a FRET signal.[10][11]
-
-
IC50 Calculation: The inhibitor concentration that results in a 50% reduction in kinase activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
Figure 1. Workflow for a typical in vitro Lck kinase inhibition assay.
T-Cell Proliferation Assay (Anti-CD3/Anti-CD28 Stimulation)
This cellular assay assesses the functional consequence of Lck inhibition on T-cell activation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Cell Culture: PBMCs are cultured in a suitable medium.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the Lck inhibitor (e.g., this compound).
-
T-Cell Stimulation: T-cells within the PBMC population are stimulated to proliferate by adding anti-CD3 and anti-CD28 antibodies to the culture.[12][13] These antibodies cross-link the T-cell receptor (TCR) and the co-stimulatory molecule CD28, mimicking physiological T-cell activation.
-
Proliferation Measurement: After a few days of incubation, T-cell proliferation is measured. Common methods include:
-
[³H]-Thymidine Incorporation: Measuring the incorporation of radiolabeled thymidine into the DNA of dividing cells.
-
Dye Dilution Assays (e.g., CFSE): Labeling cells with a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation by flow cytometry.
-
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in T-cell proliferation is calculated.
Figure 2. Experimental workflow for a T-cell proliferation assay.
Lck Signaling Pathway and Point of Inhibition
Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates key downstream signaling molecules, ultimately leading to T-cell activation, cytokine production, and proliferation. This compound and other Lck inhibitors act by blocking the ATP-binding site of Lck, thereby preventing these downstream phosphorylation events.
Figure 3. Simplified Lck signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent inhibitor of Lck with demonstrated activity in both biochemical and cellular assays. Its selectivity profile indicates a preference for Lck over several other Src family kinases. The data presented in this guide, when considered alongside the provided experimental contexts, should aid researchers in designing and interpreting studies involving this compound and in comparing its activity with other Lck inhibitors. Further in vivo studies directly comparing this compound with more recently developed Lck inhibitors would be valuable for a more complete understanding of its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
- 13. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
Synergistic Effects of BMS-243117 with Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-243117 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a key signaling molecule in T-cell activation. By targeting Lck, this compound effectively modulates T-cell proliferation and function, positioning it as a potential therapeutic agent for autoimmune diseases and organ transplant rejection. The strategic combination of immunomodulators can often lead to synergistic effects, enhancing therapeutic efficacy while potentially mitigating adverse events. This guide provides a comparative overview of the potential synergistic effects of this compound with other classes of immunomodulators.
Disclaimer: The following information is based on the known mechanism of action of this compound and the established roles of other immunomodulators. As of the latest available public data, specific preclinical or clinical studies detailing the synergistic effects of this compound in combination with other immunomodulators have not been identified. The content provided is therefore a theoretical exploration of potential synergies based on immunological principles.
Mechanism of Action of this compound
This compound is a benzothiazole-based compound that acts as a potent and selective inhibitor of p56Lck, with an IC50 of 4 nM.[1] Lck is a member of the Src family of protein tyrosine kinases and plays a critical role in the initial stages of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell (APC), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production. By inhibiting Lck, this compound effectively dampens this T-cell activation response. Specifically, it has been shown to inhibit anti-CD3/anti-CD28 induced proliferation of human peripheral blood T-cells with an IC50 of 1.1 μM.[1]
Potential Synergistic Combinations
Given its mechanism of action, this compound could potentially exhibit synergistic effects when combined with other immunomodulators that target different pathways in the immune response.
This compound and Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus)
-
Rationale for Synergy: Calcineurin inhibitors act downstream of Lck in the T-cell activation pathway. They block the activation of nuclear factor of activated T-cells (NFAT), a key transcription factor for cytokine genes, including interleukin-2 (IL-2). By inhibiting both an early (Lck) and a later (calcineurin) step in T-cell activation, this combination could lead to a more profound and sustained suppression of T-cell responses.
-
Potential Advantages:
-
Enhanced immunosuppression, potentially allowing for lower doses of each agent and reducing dose-related toxicities.
-
Overcoming potential resistance mechanisms to single-agent therapy.
-
This compound and mTOR Inhibitors (e.g., Sirolimus, Everolimus)
-
Rationale for Synergy: mTOR inhibitors target a serine/threonine kinase that is crucial for T-cell proliferation and differentiation, acting downstream of the IL-2 receptor signaling pathway. Combining an Lck inhibitor, which would reduce IL-2 production, with an mTOR inhibitor that blocks the effects of any residual IL-2 could result in a powerful anti-proliferative effect on T-cells.
-
Potential Advantages:
-
Comprehensive blockade of T-cell proliferation signals.
-
Potential for synergistic effects in preventing allograft rejection.
-
This compound and Checkpoint Inhibitors (e.g., Anti-PD-1, Anti-CTLA-4)
-
Rationale for Synergy (Context-Dependent): While seemingly counterintuitive, as checkpoint inhibitors aim to enhance T-cell activity against tumors, a targeted and timed combination with an Lck inhibitor could be explored in specific contexts, such as managing immune-related adverse events (irAEs) or in certain autoimmune conditions where specific T-cell subsets are dysregulated. In oncology, this combination is unlikely to be synergistic for anti-tumor efficacy.
-
Potential Applications:
-
Management of severe irAEs by temporarily dampening overall T-cell activation.
-
In autoimmune diseases, to selectively target pathogenic T-cell clones while potentially preserving some immune surveillance functions.
-
Data Presentation
As no specific experimental data on the synergistic effects of this compound with other immunomodulators is publicly available, a quantitative data table cannot be provided at this time. Future preclinical and clinical studies are required to generate the necessary data to populate such a table. The table below is a template for how such data could be presented.
| Combination Therapy | Experimental Model | Key Efficacy Readout | Synergy Score (e.g., CI) | Safety Profile vs. Monotherapy | Reference |
| This compound + Calcineurin Inhibitor | In vitro T-cell proliferation assay | IC50 for proliferation | [Data Needed] | [Data Needed] | [Future Study] |
| This compound + Calcineurin Inhibitor | Animal model of allograft rejection | Graft survival time | [Data Needed] | [Data Needed] | [Future Study] |
| This compound + mTOR Inhibitor | In vitro T-cell proliferation assay | IC50 for proliferation | [Data Needed] | [Data Needed] | [Future Study] |
| This compound + mTOR Inhibitor | Animal model of autoimmune disease | Disease severity score | [Data Needed] | [Data Needed] | [Future Study] |
CI: Combination Index
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for evaluating the synergistic effects of this compound.
In Vitro T-Cell Proliferation Assay
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the purified T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
T-Cell Activation: Coat 96-well plates with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL). Add T-cells to the wells along with a soluble anti-CD28 antibody (1-2 µg/mL) to provide co-stimulation.
-
Drug Treatment: Add this compound and the other immunomodulator (e.g., cyclosporine, sirolimus) at various concentrations, both individually and in combination, following a fixed-ratio or checkerboard dilution scheme.
-
Proliferation Measurement: After 48-72 hours of incubation, assess T-cell proliferation using a standard method such as [³H]-thymidine incorporation assay or a dye-based proliferation assay (e.g., CFSE).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use the Combination Index (CI) method of Chou and Talalay to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Animal Model of Allograft Rejection (e.g., Skin or Heart Transplant)
-
Animal Model: Use a well-established model of allograft rejection, such as a murine skin or heterotopic heart transplant model, with mismatched donor and recipient strains (e.g., C57BL/6 donor to BALB/c recipient).
-
Surgical Procedure: Perform the transplantation surgery according to established protocols.
-
Drug Administration: Administer this compound and the combination immunomodulator daily via an appropriate route (e.g., oral gavage, intraperitoneal injection), starting from the day of transplantation. Include control groups receiving vehicle, this compound alone, and the other immunomodulator alone.
-
Monitoring: Monitor the allograft daily for signs of rejection. For skin grafts, this includes visual scoring of inflammation, necrosis, and rejection. For heart grafts, this involves daily palpation for heartbeat, with cessation indicating rejection.
-
Endpoint: The primary endpoint is the mean survival time (MST) of the allograft.
-
Histological Analysis: Upon rejection or at the end of the study, harvest the allograft for histological analysis to assess the degree of immune cell infiltration and tissue damage.
-
Immunological Analysis: Collect spleen and lymph nodes to analyze T-cell populations and cytokine production by flow cytometry and ELISA, respectively.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
While specific data is lacking, the mechanism of action of this compound as a potent Lck inhibitor provides a strong rationale for its synergistic use with other immunomodulators that target distinct downstream pathways in T-cell activation and proliferation. Combinations with calcineurin inhibitors or mTOR inhibitors hold particular promise for achieving enhanced immunosuppression in the context of transplantation and autoimmune diseases. Rigorous preclinical and clinical studies are essential to validate these potential synergies, establish optimal dosing regimens, and fully characterize the safety and efficacy of such combination therapies. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future investigations in this promising area of immunopharmacology.
References
Unraveling the Potency of BMS-243117: A Comparative Look at IC50 Values
For Immediate Release
This guide provides a focused analysis of the half-maximal inhibitory concentration (IC50) values for BMS-243117, a potent inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathway to offer a comprehensive overview of this compound's inhibitory activity.
Quantitative Analysis of this compound Inhibition
This compound is a benzothiazole-based compound identified as a highly potent and selective inhibitor of p56Lck.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of Lck.[1][2] The inhibitory capacity of this compound has been quantified through both biochemical and cell-based assays, revealing different potencies depending on the experimental context.
The following table summarizes the reported IC50 values for this compound from available studies. It is important to note that the currently available public data on the IC50 values for this compound primarily stems from its initial characterization. A broader comparative analysis across multiple independent studies with varying experimental conditions is limited at present.
| Target/Process | IC50 Value | Assay Type | Reference |
| p56Lck | 4 nM | Biochemical Assay | [1][2] |
| T-cell Proliferation (anti-CD3/anti-CD28 induced) | 1.1 µM | Cell-based Assay | [1][2] |
Experimental Protocols
Detailed below are representative protocols for the types of assays used to determine the IC50 values of Lck inhibitors like this compound.
Biochemical IC50 Determination: Lck Kinase Assay
This protocol outlines a method for determining the in vitro inhibitory activity of a compound against purified Lck enzyme.
-
Reagents and Materials:
-
Purified recombinant p56Lck enzyme.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate for Lck (e.g., a poly-Glu-Tyr peptide).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound stock solution (typically in DMSO).
-
96-well microplates.
-
Detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection kit).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the Lck enzyme and the peptide substrate to the wells of the microplate.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor (vehicle only).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Allow the reaction to proceed for a specific time, ensuring it remains within the linear range.
-
Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Cell-Based IC50 Determination: T-Cell Proliferation Assay (MTT Assay)
This protocol describes a method to measure the effect of an inhibitor on the proliferation of T-cells stimulated to divide.
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
CO2 incubator.
-
Microplate reader.
-
-
Procedure:
-
Seed the T-cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the different concentrations of this compound to the cells.
-
Add the T-cell stimulants (anti-CD3/anti-CD28) to induce proliferation. Include an unstimulated control and a stimulated control with no inhibitor.
-
Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours) in a CO2 incubator at 37°C.
-
Add MTT solution to each well and incubate for a few hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of proliferation inhibition relative to the stimulated control and plot this against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Lck Signaling Pathway and Inhibition by this compound
Lck is a critical kinase that initiates the signaling cascade upon T-cell receptor (TCR) engagement. Inhibition of Lck by this compound effectively blocks this pathway, leading to the suppression of T-cell activation and proliferation.
Caption: Lck inhibition by this compound blocks T-cell activation.
References
Confirming On-Target Engagement of BMS-243117 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern biophysical methods to confirm the on-target engagement of BMS-243117, a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), in a live-cell context. Understanding and verifying that a compound interacts with its intended target within the complex cellular environment is a critical step in drug discovery, providing crucial evidence for the mechanism of action and informing structure-activity relationship (SAR) studies.
This compound is a benzothiazole-based small molecule that potently inhibits p56Lck, a Src family kinase pivotal to T-cell receptor (TCR) signaling.[1][2] It binds to the ATP-binding site of Lck, inhibiting its kinase activity.[1][2] While traditional biochemical assays have established its enzymatic potency, confirming this engagement within live cells is paramount. This guide focuses on two state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
Quantitative Comparison of Target Engagement Assays
| Parameter | This compound | Dasatinib (Reference Lck Inhibitor) |
| Target | p56Lck | p56Lck |
| Biochemical IC50 | 4 nM[1][2] | ~1 nM |
| Cellular Proliferation IC50 (PBL) | 1.1 µM[1][2] | 2.8 nM |
| Cellular Target Engagement EC50 (CETSA) | Data not available | Data not available |
| Cellular Target Engagement IC50 (NanoBRET) | Data not available | 2.7 nM[3] |
PBL: Peripheral Blood Lymphocytes
Lck Signaling Pathway
The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade, the pathway targeted by this compound.
References
A Comparative Review of BMS-243117 and Novel Lck Inhibitors in Drug Discovery
In the landscape of kinase inhibitors, Lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a critical therapeutic target for a spectrum of human diseases, including autoimmune disorders, transplant rejection, and certain cancers.[1][2][3] Lck, a 56 kDa non-receptor Src family kinase, plays a pivotal role in initiating T-cell receptor (TCR) signaling, which governs T-cell development, activation, and homeostasis.[1][2][4][5] Dysregulation of Lck activity is implicated in various pathological conditions, making it an attractive target for small molecule inhibitors.[1][2] This guide provides a comparative analysis of the early Lck inhibitor, BMS-243117, against more recently developed novel inhibitors, presenting key experimental data, methodologies, and the underlying signaling pathways.
The Lck Signaling Cascade in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is the first kinase to be activated.[6] This initiates a cascade of phosphorylation events crucial for T-cell activation. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated CD3 chains.[7] This, in turn, recruits and activates another kinase, ZAP-70. The signal is then propagated through various downstream pathways, including the activation of phospholipase C-gamma 1 (PLC-γ1), which leads to calcium mobilization, and the activation of the ERK/MAPK pathway.[8] This cascade ultimately results in cytokine production, T-cell proliferation, and the execution of effector functions.[8]
This compound: An Early Benzothiazole-Based Lck Inhibitor
This compound is a potent, ATP-competitive inhibitor of Lck, identified through the structure-activity relationship (SAR) exploration of a thiazole compound.[1][9] It binds to the ATP-binding site of Lck in an extended conformation.[10][11] While demonstrating high potency for Lck, its utility has been limited by a lack of selectivity against other members of the Src kinase family and the absence of reported in vivo data.[1][9]
The Emergence of Novel Lck Inhibitors
Research efforts over the last decade have focused on developing more potent, selective, and orally bioavailable Lck inhibitors. These novel compounds span various chemical scaffolds and exhibit improved pharmacological profiles compared to earlier inhibitors like this compound.
Key Classes of Novel Lck Inhibitors Include:
-
Aminoquinazolines: These compounds have shown potent Lck inhibition and oral bioavailability, with some demonstrating in vivo anti-inflammatory activity.
-
4-amino-5,6-biaryl-furo[2,3-d]pyrimidines: Discovered through high-throughput screening, this class includes potent but often non-selective Lck inhibitors.[9]
-
2-aminopyrimidine Carbamates: This class has yielded compounds with potent and selective Lck inhibition, showing efficacy in in vivo models of T-cell activation.[9]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and a selection of novel Lck inhibitors.
Table 1: In Vitro Potency Against Lck
| Compound/Class | Chemical Scaffold | Lck IC₅₀ (nM) | Reference |
| This compound | Benzothiazole | 4 | [1][9][10] |
| Aminoquinazoline (unspecified) | Aminoquinazoline | 7 | [14] |
| Compound X (DiMauro et al.) | 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine | 9 | [9] |
| Compound XII (Martin et al.) | 2-aminopyrimidine Carbamate | 0.6 | [9] |
| Compound 1232030-35-1 | Not specified | 0.43 | [12][13] |
Table 2: Selectivity Profile (IC₅₀ in nM)
| Compound | Lck | Src | Fyn | Lyn | Syk |
| This compound | 4 | 632 | 128 | 1320 | - |
| Aminoquinazoline (unspecified) | 7 | 4.2 | - | 2.1 | 200 |
| Compound XII (Martin et al.) | 0.6 | 1 | - | - | 200 |
Note: A higher IC₅₀ value indicates lower potency, thus greater selectivity for Lck over the other kinases listed.
Table 3: Cellular and In Vivo Activity
| Compound | Cellular Assay | IC₅₀ (µM) | In Vivo Model | Efficacy |
| This compound | T-cell Proliferation | 1.1 | No data reported | - |
| Aminoquinazoline (unspecified) | T-cell Proliferation | 0.53 | Arthritis | Dose-dependent inhibition |
| Compound 1232030-35-1 | T-ALL cell proliferation | Not specified | T-ALL Xenograft | Profound anti-leukemia efficacy |
Experimental Protocols and Methodologies
The data presented in this guide are derived from standardized biochemical and cellular assays. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant Lck enzyme
-
Specific peptide substrate for Lck
-
Test inhibitors (e.g., this compound)
-
Kinase assay buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to achieve final assay concentrations. The final DMSO concentration should be ≤1%.[15]
-
Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.[15]
-
Add 10 µL of a 2X enzyme/substrate mixture to each well.[15]
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be near the Km for Lck.[15]
-
Incubate the plate at 30°C for 60 minutes.[15]
-
Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[15]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: T-Cell Proliferation Assay
This assay measures the ability of an inhibitor to block the proliferation of T-cells following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Anti-CD3 and Anti-CD28 antibodies (for stimulation)
-
Test inhibitors
-
Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU, or [³H]-thymidine)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate PBMCs or Jurkat cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).
-
Stimulation: Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation. For this compound, this assay was performed on human peripheral blood T-cells.[10][11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Measure Proliferation: Add the chosen cell proliferation reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the output signal (luminescence, absorbance, or radioactivity) using a plate reader.
-
Data Analysis: Normalize the data to the stimulated control and calculate the IC₅₀ value as described for the kinase assay.
Conclusion
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 5. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a Novel and Potent LCK Inhibitor for Leukemia Treatment via Deep Learning and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Benchmarking the Selectivity of BMS-243117 Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of BMS-243117, a potent inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies by providing available data on its activity against a panel of related kinases.
Executive Summary
This compound is a benzothiazole-based compound identified as a highly potent inhibitor of Lck, a key enzyme in T-cell signaling, with an IC50 value of 4 nM.[1] Its selectivity has been profiled against a limited panel of other Src family kinases, demonstrating a preference for Lck. This guide summarizes the available quantitative data, provides a detailed experimental protocol for assessing kinase selectivity, and visualizes the Lck signaling pathway to provide context for its mechanism of action.
Data Presentation: Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against a selection of Src family kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for these kinases, providing a direct comparison of its potency and selectivity.
| Kinase | IC50 (nM) | Kinase Family |
| Lck | 4 | Src |
| Fyn | 32 | Src |
| Blk | 84 | Src |
| Src | 158 | Src |
| Hck | 960 | Src |
Data sourced from MedchemExpress.[1]
Note: A comprehensive, kinome-wide selectivity profile for this compound against a broader panel of kinases is not publicly available at the time of this publication. The data presented here is limited to a few members of the Src kinase family.
Mandatory Visualization
The following diagrams illustrate key aspects of the experimental workflow and the biological pathway relevant to this compound.
References
Safety Operating Guide
Essential Safety and Disposal Protocol for BMS-243117
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of BMS-243117, a potent p56Lck protein tyrosine kinase inhibitor.[1][2] Given its biological activity in inhibiting T-cell proliferation, this compound should be handled as a potentially cytotoxic or cytostatic compound.[1][2] Adherence to these procedures is vital to ensure personnel safety and environmental protection.
Core Safety and Disposal Principles
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating the compound as a hazardous cytotoxic agent is mandatory. All waste contaminated with this compound must be segregated from general laboratory waste and disposed of through a licensed hazardous waste disposal service.[3][4][5]
| Parameter | Guideline | Rationale |
| Waste Classification | Cytotoxic/Cytostatic Pharmaceutical Waste | Based on its mechanism of action as a potent kinase inhibitor affecting cell proliferation.[1][2] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the active compound, the standard for cytotoxic waste.[4][5] |
| Sink/Drain Disposal | Strictly Prohibited | Prevents contamination of waterways with a biologically active and potentially hazardous substance. |
| Solid Waste Disposal | Prohibited in Regular Trash | Avoids accidental exposure and environmental contamination. |
| Contaminated Sharps | Segregate in a purple-lidded sharps container.[4] | Prevents physical injury and exposure to the compound. |
| Liquid Waste | Collect in designated, sealed, and clearly labeled hazardous waste containers. | Prevents spills and ensures proper handling by waste disposal personnel. |
| Contaminated PPE | Dispose of as cytotoxic waste in designated, double-bagged, and labeled containers.[3][6] | Minimizes exposure risk to personnel handling laboratory waste. |
Detailed Experimental Protocol for Disposal
The following step-by-step procedure outlines the mandatory process for the disposal of this compound and any materials contaminated with it.
Personnel Protective Equipment (PPE) Requirement: When handling this compound in any form (solid, liquid, or dissolved), appropriate PPE must be worn. This includes, at a minimum:
-
Two pairs of chemotherapy-rated gloves
-
A disposable, fluid-resistant gown
-
Safety goggles or a face shield
-
A respirator (N95 or higher) may be required depending on the potential for aerosol generation.
Step 1: Waste Segregation at the Point of Generation
-
Immediately segregate all materials that have come into contact with this compound. This includes, but is not limited to:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, plates).
-
Contaminated consumables (e.g., bench paper, wipes).
-
Used PPE.
-
Step 2: Packaging of Waste
-
Solid Waste (Non-Sharps):
-
Collect in a primary, sealable plastic bag.
-
Place the sealed primary bag into a second, larger, durable plastic bag (double-bagging).[3][6]
-
Securely seal the outer bag.
-
Place the double-bagged waste into a designated, rigid, leak-proof cytotoxic waste container. These containers are typically color-coded (e.g., yellow with a purple lid) and clearly labeled.[4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container with a secure screw-top cap.
-
Do not overfill the container; leave adequate headspace.
-
Store the liquid waste container in a designated secondary containment bin to prevent spills.
-
-
Sharps Waste:
-
Dispose of all needles, syringes, scalpels, and other contaminated sharps directly into a designated, puncture-resistant sharps container for cytotoxic waste (typically yellow with a purple lid).[4]
-
Step 3: Labeling of Waste Containers
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Cytotoxic Waste for Incineration" or "Chemotherapy Waste."
-
The primary constituent: "this compound."
-
The date the waste was first added to the container.
-
The laboratory of origin (Principal Investigator's name, room number).
-
The appropriate hazardous waste symbol.
-
Step 4: Storage of Waste
-
Store all cytotoxic waste in a designated, secure area away from general laboratory traffic.
-
The storage area should be clearly marked with a warning sign indicating the presence of cytotoxic materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 5: Final Disposal
-
Arrange for the collection of the cytotoxic waste by your institution's licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this waste through any other means. Ensure all required documentation for the waste transfer is completed accurately.
Visual Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
